Ascleposide E
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H32O8 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-[1,5-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one |
InChI |
InChI=1S/C19H32O8/c1-10(21)4-5-13-18(2)6-11(7-19(13,3)25-9-18)26-17-16(24)15(23)14(22)12(8-20)27-17/h11-17,20,22-24H,4-9H2,1-3H3 |
InChI Key |
FUGMJWOONJABQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1C2(CC(CC1(OC2)C)OC3C(C(C(C(O3)CO)O)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Ascleposide E: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Ascleposide E, a pregnane (B1235032) glycoside with significant therapeutic potential. While specific data for this compound remains emerging, this document consolidates current knowledge on its putative natural sources, detailed isolation methodologies for structurally related C21 steroidal glycosides, and their associated biological activities. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics derived from natural products.
Natural Sources of this compound and Related Glycosides
This compound belongs to the broad class of C21 steroidal glycosides. While the explicit presence of this compound is not extensively documented under this specific nomenclature in publicly available literature, its structural relatives are predominantly found in plants of the Apocynaceae family, particularly within the genera Cynanchum and Asclepias.
Primary Putative Source:
-
Cynanchum auriculatum Royle ex Wight: This plant, a staple in traditional Chinese medicine, is a well-established source of a diverse array of C21 steroidal glycosides.[1][2][3][4][5] Numerous studies have led to the isolation and characterization of compounds structurally similar to what would be expected for this compound, making C. auriculatum the most probable natural source. The roots of this plant are particularly rich in these bioactive molecules.[1][2][5]
Secondary and Potential Sources:
-
Asclepias curassavica L.: Commonly known as tropical milkweed, this plant is renowned for its content of cardiac glycosides, which are structurally related to pregnane glycosides. While direct evidence for this compound is lacking, the presence of other complex steroidal glycosides suggests that A. curassavica could be a potential, albeit less explored, source.
The concentration and specific profile of these glycosides can vary based on geographical location, season of harvest, and the specific plant part utilized.
Quantitative Data on Related C21 Steroidal Glycosides
Precise yield and purity data for this compound are not available in the reviewed literature. However, data from the isolation of analogous C21 steroidal glycosides from Cynanchum auriculatum provide a valuable benchmark for extraction and purification expectations.
| Compound Class | Plant Source | Plant Part | Extraction Method | Typical Yield Range (% of dry weight) | Ref. |
| Total C21 Steroidal Glycosides | Cynanchum auriculatum | Roots | Ethanol (B145695) Extraction | 0.5 - 2.0% | |
| Individual C21 Glycosides | Cynanchum auriculatum | Roots | Chromatographic Separation | 0.001 - 0.05% | [1] |
Note: The yield of individual glycosides is highly dependent on the specific compound and the efficiency of the isolation protocol.
Experimental Protocols: Isolation of C21 Steroidal Glycosides from Cynanchum auriculatum
The following is a representative, multi-step protocol for the isolation of C21 steroidal glycosides from the roots of Cynanchum auriculatum, based on established methodologies.[1][2] This protocol can be adapted for the targeted isolation of this compound.
Plant Material and Pre-treatment
-
Collection and Identification: The roots of Cynanchum auriculatum are collected and authenticated by a qualified botanist.
-
Drying and Pulverization: The fresh roots are washed, air-dried in the shade, and then pulverized into a coarse powder (20-40 mesh).
Extraction
-
Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (EtOH) at room temperature using maceration or percolation. A typical solvent-to-solid ratio is 10:1 (v/w). This process is repeated three times to ensure complete extraction.
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to yield a crude extract.
Fractionation
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607) (CHCl₃), and n-butanol (n-BuOH). The C21 steroidal glycosides are typically enriched in the n-BuOH fraction.
-
Concentration of Active Fraction: The n-BuOH fraction is concentrated under reduced pressure to yield a dried powder.
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The n-BuOH fraction is subjected to column chromatography on a silica gel column (200-300 mesh). The column is eluted with a gradient of CHCl₃-Methanol (MeOH) (e.g., 100:1 to 10:1, v/v) to yield several sub-fractions.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The sub-fractions containing the target compounds are further purified by Prep-HPLC on a C18 column. A typical mobile phase is a gradient of MeOH-Water or Acetonitrile-Water. The elution is monitored by a UV detector at approximately 220 nm.
-
Final Purification: Repeated Prep-HPLC or Sephadex LH-20 column chromatography may be necessary to obtain the pure compound.
Structure Elucidation
The structure of the isolated compound is elucidated using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the chemical structure and stereochemistry.
Visualizations
Experimental Workflow
Caption: Isolation and purification workflow for C21 steroidal glycosides.
Signaling Pathways
C21 steroidal glycosides from Cynanchum auriculatum have been reported to exhibit significant biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects.[1][3][5][6] These activities are often mediated through the modulation of key cellular signaling pathways.
Apoptosis Induction Pathway:
Several C21 steroidal glycosides from C. auriculatum have been shown to induce apoptosis in cancer cells through the activation of the caspase cascade.[1][2][4]
Caption: Caspase-dependent apoptosis pathway induced by C21 steroidal glycosides.
Anti-inflammatory Signaling Pathway:
Total C21 steroidal glycosides from C. auriculatum have demonstrated anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[5][6]
Caption: Modulation of NF-κB and Nrf2 pathways by C21 steroidal glycosides.
Conclusion
This compound and its related C21 steroidal glycosides from Cynanchum auriculatum represent a promising class of natural products for drug discovery. Their potent cytotoxic and anti-inflammatory activities, mediated through well-defined signaling pathways, underscore their therapeutic potential. The experimental protocols and data presented in this guide provide a solid framework for the isolation, characterization, and further investigation of these valuable compounds. Future research should focus on the targeted isolation of this compound to fully elucidate its specific biological functions and therapeutic applications.
References
- 1. Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. C21 steroidal glycosides from Cynanchum auriculatum and their neuroprotective effects against H2O2-induced damage in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A C21-Steroidal Glycoside Isolated from the Roots of Cynanchum auriculatum Induces Cell Cycle Arrest and Apoptosis in Human Gastric Cancer SGC-7901 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total C-21 steroidal glycosides, isolated from the root tuber of Cynanchum auriculatum Royle ex Wight, attenuate hydrogen peroxide-induced oxidative injury and inflammation in L02 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Ascleposide E: A Technical Whitepaper on its Discovery and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the discovery and historical context of Ascleposide E, a sesquiterpenoid isolated from the roots of Saussurea lappa. While information on the specific biological activities and signaling pathways of this compound remains limited in published scientific literature, this guide offers a detailed account of its initial discovery, and presents generalized experimental protocols and relevant biological context based on the study of analogous compounds from the same source. This whitepaper aims to serve as a foundational resource for researchers interested in the further investigation of this compound and other bioactive compounds from Saussurea lappa.
Introduction
Natural products continue to be a vital source of novel chemical entities with significant potential for drug discovery and development. The genus Saussurea, belonging to the Asteraceae family, is well-known for its rich diversity of bioactive secondary metabolites, particularly sesquiterpenoids. These compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. This technical guide focuses on this compound, a sesquiterpenoid first reported in 2012.
Discovery and Historical Context
This compound was first isolated and identified by a team of researchers led by Zhang T. from the Institute of Materia Medica, Chinese Academy of Medical Sciences, and Peking Union Medical College. The discovery was published in the China Journal of Chinese Materia Medica (Zhongguo Zhong Yao Za Zhi) in May 2012.[1][2]
The research focused on the chemical constituents of the ethanolic extract of the roots of Saussurea lappa, a plant with a long history of use in traditional medicine.[3] In this study, seventeen compounds were isolated and characterized, with this compound being identified as a novel sesquiterpenoid.[1]
Table 1: Key Identification Data for this compound
| Property | Value | Source |
| CAS Number | 325686-49-5 | [1] |
| Molecular Formula | C₁₉H₃₂O | [1] |
| Molecular Weight | 388.5 g/mol | [1] |
| Source Organism | Saussurea lappa (Roots) | [1][3] |
| Compound Type | Sesquiterpenoid | [1] |
| Physical Description | Powder | [1] |
Experimental Protocols (Generalized)
While the full, detailed experimental protocols from the original discovery paper are not publicly accessible, this section outlines generalized methodologies commonly employed for the isolation and structural elucidation of sesquiterpenoids from Saussurea lappa.
Isolation and Purification Workflow
The isolation of sesquiterpenoids from plant material typically involves a multi-step process designed to separate compounds based on their physicochemical properties.
Protocol Steps:
-
Plant Material Preparation: The roots of Saussurea lappa are collected, dried, and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is subjected to extraction with an organic solvent, typically ethanol (B145695) or methanol, often using methods like maceration or Soxhlet extraction to obtain a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., water-ethyl acetate, hexane-methanol) to achieve a preliminary separation of compounds based on their polarity.
-
Column Chromatography: The resulting fractions are further separated using various column chromatography techniques. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and reversed-phase C18 silica gel. Elution is performed with a gradient of solvents with increasing polarity.
-
Final Purification: Fractions containing the compound of interest are often subjected to final purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.
Structural Elucidation
The determination of the chemical structure of an isolated compound relies on a combination of spectroscopic techniques.
References
The Biosynthetic Pathway of Ascleposide E: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascleposide E, a C21 steroidal glycoside, belongs to the cardenolide family of natural products. These compounds are of significant interest to the pharmaceutical industry due to their potent inhibitory effects on the Na+/K+-ATPase, making them valuable for the development of drugs targeting cardiovascular diseases and cancer. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound in plants, with a focus on the core enzymatic steps, quantitative data, experimental protocols, and regulatory mechanisms. While the complete pathway in Asclepias species is yet to be fully elucidated, this document synthesizes available data from related species and pathways to present a robust working model for researchers.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with a sterol precursor and involves a series of modifications to the steroid core, followed by glycosylation. The proposed pathway can be divided into three main stages: formation of the pregnane (B1235032) intermediate, modification of the steroid core, and glycosylation.
Stage 1: Formation of the Pregnane Intermediate from Cholesterol
The biosynthesis of cardenolides is believed to originate from cholesterol. The initial steps involve the conversion of cholesterol to pregnenolone (B344588), a key C21 steroid intermediate. This is followed by the conversion of pregnenolone to progesterone.
-
Step 1: Cholesterol to Pregnenolone: This conversion is catalyzed by a cytochrome P450 enzyme, specifically a sterol side-chain cleavage enzyme (P450scc), which cleaves the side chain of cholesterol.
-
Step 2: Pregnenolone to Progesterone: This two-step reaction is catalyzed by two enzymes:
-
3β-hydroxysteroid dehydrogenase (3β-HSD): Oxidizes the 3β-hydroxyl group of pregnenolone to a 3-keto group.
-
Δ5-Δ4-ketosteroid isomerase (3-KSI): Shifts the double bond from the B-ring (Δ5) to the A-ring (Δ4).
-
Stage 2: Modification of the Steroid Core
Progesterone undergoes a series of modifications to form the cardenolide aglycone of this compound. These modifications include reduction of the A/B ring junction, hydroxylation at the C-14 position, and formation of the characteristic butenolide ring at C-17.
-
Step 3: Progesterone to 5β-Pregnane-3,20-dione: The A/B ring junction is reduced by progesterone 5β-reductase (P5βR) , establishing the cis ring fusion characteristic of cardenolides.
-
Step 4: Hydroxylation at C-14: A crucial step for the biological activity of cardenolides is the introduction of a hydroxyl group at the C-14 position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase . While the specific enzyme has not been identified in Asclepias, studies in other species suggest the involvement of this enzyme family.
-
Step 5: Formation of the Butenolide Ring: The five-membered lactone ring at C-17 is a defining feature of cardenolides. The exact mechanism and enzymes involved in its formation are still under investigation but are thought to involve the cleavage of the C-21 steroid side chain and subsequent cyclization.
Stage 3: Glycosylation
The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the C-3 hydroxyl group of the cardenolide aglycone. The sugar attached to this compound is 6-deoxy-alpha-D-allopyranose.
-
Step 6: Biosynthesis of UDP-6-deoxy-alpha-D-allopyranose: The biosynthesis of this deoxy sugar likely proceeds from a common nucleotide sugar precursor, such as UDP-glucose, through a series of enzymatic reactions involving dehydratases, epimerases, and reductases. The specific pathway in plants is not fully elucidated but is thought to be analogous to pathways found in bacteria.
-
Step 7: Glycosylation of the Aglycone: A UDP-dependent glycosyltransferase (UGT) catalyzes the transfer of the 6-deoxy-alpha-D-allopyranose from its UDP-activated form to the C-3 hydroxyl group of the cardenolide aglycone. While the specific UGT for this compound is unknown, members of the UGT73 family have been shown to glycosylate cardenolides in other plants.
Quantitative Data
Quantitative data on the biosynthesis of this compound is scarce. However, studies on various Asclepias species provide valuable information on the concentration of different cardenolides, which can serve as a reference for future quantitative studies on this compound.
| Asclepias Species | Tissue | Cardenolide | Concentration (mg/g dry weight) | Reference |
| A. curassavica | Seeds | 4'-O-β-glucopyranosyl frugoside | 4.5 | [1] |
| A. curassavica | Seeds | 4'-O-β-glucopyranosyl gofruside | 2.06 | [1] |
| A. syriaca | Seeds | 4'-O-β-glucopyranosyl aspecioside | 0.72 | [2] |
| A. fruticosa | Leaves | Calotropin | Variable | [3] |
| A. fruticosa | Leaves | Calactin | Variable | [3] |
Table 1: Quantitative Analysis of Cardenolides in Asclepias Species.
Experimental Protocols
This section provides an overview of key experimental protocols that can be adapted for the study of the this compound biosynthetic pathway.
Extraction and Quantification of Cardenolides
Objective: To extract and quantify this compound and other cardenolides from plant material.
Methodology:
-
Extraction:
-
Grind dried plant material to a fine powder.
-
Extract the powder with 80% ethanol (B145695) or methanol (B129727) at room temperature with shaking for 24 hours.
-
Centrifuge the extract and collect the supernatant.
-
Repeat the extraction process twice and pool the supernatants.
-
Evaporate the solvent under reduced pressure.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detector at 218 nm (characteristic absorbance of the butenolide ring).
-
Quantification: Use a standard curve of a known cardenolide (e.g., digitoxin) to estimate the concentration of this compound. For more accurate quantification, purified this compound should be used as a standard.
-
In Vitro Enzyme Assays
Objective: To characterize the activity of biosynthetic enzymes.
General Protocol for a Cytochrome P450 Enzyme:
-
Enzyme Source: Heterologously express the candidate P450 gene in a suitable host system (e.g., E. coli, yeast, or insect cells) and purify the microsomal fraction containing the enzyme.
-
Reaction Mixture:
-
Phosphate buffer (pH 7.4)
-
NADPH-cytochrome P450 reductase
-
Substrate (e.g., 5β-Pregnane-3,20-dione for C-14 hydroxylation)
-
Microsomal fraction containing the P450 enzyme
-
-
Reaction Initiation and Incubation: Start the reaction by adding NADPH. Incubate at an optimal temperature (e.g., 30°C) for a specific time.
-
Reaction Termination and Product Extraction: Stop the reaction by adding a solvent like ethyl acetate. Extract the products.
-
Analysis: Analyze the products by HPLC, LC-MS, or GC-MS to identify and quantify the hydroxylated product.
General Protocol for a UDP-Glycosyltransferase (UGT):
-
Enzyme Source: Heterologously express the candidate UGT gene in E. coli and purify the recombinant protein.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 7.5)
-
Aglycone substrate (the cardenolide aglycone)
-
UDP-sugar donor (UDP-6-deoxy-alpha-D-allopyranose)
-
Purified UGT enzyme
-
-
Reaction Initiation and Incubation: Start the reaction by adding the enzyme. Incubate at an optimal temperature (e.g., 37°C).
-
Reaction Termination and Analysis: Stop the reaction by adding methanol or by heat inactivation. Analyze the formation of the glycosylated product by HPLC or LC-MS.
Heterologous Expression of Biosynthetic Genes
Objective: To produce recombinant enzymes for in vitro characterization.
Workflow:
References
- 1. New Structures, Spectrometric Quantification, and Inhibitory Properties of Cardenolides from Asclepias curassavica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid, quantitative HPLC analysis ofAsclepias fruticosa L. andDanaus plexippus L. cardenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Cardiac Glycosides on Na+/K+-ATPase, with Reference to Ascleposide E
Executive Summary
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein essential for maintaining cellular ion homeostasis, membrane potential, and facilitating the transport of various molecules.[1] Its inhibition by cardiac glycosides, a class of naturally derived steroid-like compounds, forms the basis of their long-standing therapeutic use in heart failure and arrhythmias.[] This technical guide provides a comprehensive overview of the molecular interactions between cardiac glycosides and the Na+/K+-ATPase. It details the enzyme's structure and function, the mechanism of inhibition, the resultant downstream signaling cascades, and standardized experimental protocols for assessing these interactions. While specific data for Ascleposide E is currently lacking, this document serves as a foundational resource for researchers, scientists, and drug development professionals investigating this and other cardiac glycosides.
The Na+/K+-ATPase: Structure and Catalytic Cycle
The Na+/K+-ATPase is a heterodimeric protein complex composed of a catalytic α-subunit and a regulatory β-subunit.[3] The larger α-subunit contains the binding sites for ATP, Na+, and K+ ions, as well as the specific binding site for cardiac glycosides.[4] The enzyme operates through a cyclical process known as the Post-Albers cycle, alternating between two principal conformational states: E1 and E2.
-
E1 Conformation: In the E1 state, the pump has a high affinity for intracellular Na+ ions. Binding of three Na+ ions and subsequent ATP-dependent phosphorylation of a key aspartate residue triggers a conformational change.
-
E2 Conformation: The E2 conformation has a reduced affinity for Na+, leading to their release into the extracellular space. This state has a high affinity for extracellular K+ ions. The binding of two K+ ions triggers dephosphorylation, causing the enzyme to revert to the E1 conformation and release K+ into the cytoplasm.[5][6]
This continuous cycle actively transports three Na+ ions out of the cell and two K+ ions into the cell for each molecule of ATP hydrolyzed, thereby establishing and maintaining the crucial electrochemical gradients across the cell membrane.[1]
Caption: The Post-Albers cycle of the Na+/K+-ATPase.
Mechanism of Inhibition by Cardiac Glycosides
Cardiac glycosides exert their effect by binding to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase.[7] This binding preferentially occurs when the enzyme is in its phosphorylated E2-P conformation, the state that has just released Na+ ions and is ready to bind K+ ions.[4]
The binding of a cardiac glycoside molecule stabilizes the E2-P conformation, effectively locking the enzyme in this state and preventing the binding of K+ and subsequent dephosphorylation and return to the E1 state. This inhibition of the pump's activity leads to a cascade of downstream effects.
Downstream Signaling and Cellular Effects
The primary consequence of Na+/K+-ATPase inhibition is an increase in the intracellular sodium concentration.[8] This elevation of intracellular Na+ alters the gradient for the sodium-calcium exchanger (NCX), a secondary active transporter that typically extrudes calcium from the cell. The reduced Na+ gradient diminishes the driving force for Ca2+ efflux, leading to an accumulation of intracellular calcium.[]
In cardiac myocytes, this increase in intracellular Ca2+ enhances the force of contraction (positive inotropy), which is the basis for the therapeutic use of cardiac glycosides in heart failure.[4] Beyond this classical mechanism, Na+/K+-ATPase also functions as a signaling scaffold. At sub-inhibitory concentrations, cardiac glycoside binding can trigger various intracellular signaling pathways, including the activation of Src kinase and the mitogen-activated protein kinase (MAPK) cascade, influencing processes like cell growth and proliferation.[9][10]
Caption: Mechanism of cardiac glycoside action on Na+/K+-ATPase.
Quantitative Analysis of Na+/K+-ATPase Inhibition
The potency of a cardiac glycoside is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. The table below presents representative IC50 values for well-characterized cardiac glycosides against Na+/K+-ATPase from different sources.
| Compound | Enzyme Source | IC50 (µM) | Reference |
| Ouabain (B1677812) | CHO-K1 cells | 298 (after 3h) | [11] |
| Ouabain | Hippocampal slices | < IC50 stimulates | [9] |
| Digoxin (B3395198) | (General) | Varies | [] |
| Digitoxin | (General) | Varies | [] |
Note: IC50 values are highly dependent on experimental conditions, including the enzyme source, purity, and the concentrations of ions (especially K+) and ATP.[12]
Experimental Protocols for Na+/K+-ATPase Inhibition Assay
The following protocol describes a common in vitro colorimetric assay to determine the inhibitory activity of a compound like this compound on Na+/K+-ATPase. The principle of this assay is to measure the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the enzyme.
Materials and Reagents
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or commercially available)
-
Test compound (e.g., this compound) stock solution in a suitable solvent (e.g., DMSO)
-
Ouabain (positive control)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP Solution: 10 mM ATP in deionized water (prepare fresh)
-
Stopping Reagent: e.g., 10% Trichloroacetic Acid (TCA)
-
Phosphate Detection Reagent: e.g., Malachite Green or a molybdate-based solution
-
Phosphate Standard (e.g., KH2PO4) for standard curve
-
96-well microplate
-
Microplate reader
Assay Procedure
-
Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme stock in cold Tris-HCl buffer to a working concentration. This should be optimized to ensure a linear reaction rate during the incubation period.
-
Reaction Setup: In a 96-well microplate, add the following in order:
-
50 µL of Assay Buffer.
-
10 µL of various concentrations of the test compound (this compound) or vehicle control (DMSO).
-
10 µL of ouabain for positive control wells.
-
10 µL of the diluted Na+/K+-ATPase enzyme solution.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of 10 mM ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to keep the reaction in the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of Stopping Reagent (e.g., 10% TCA).
-
Phosphate Detection: Add the Phosphate Detection Reagent according to the manufacturer's instructions and allow color to develop.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).
-
Data Analysis:
-
Generate a phosphate standard curve to determine the amount of Pi released in each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for Na+/K+-ATPase inhibition assay.
Conclusion and Future Directions
The inhibition of Na+/K+-ATPase by cardiac glycosides is a well-characterized mechanism with significant therapeutic implications. By binding to the E2-P conformation of the enzyme, these compounds disrupt ion homeostasis, leading to increased intracellular calcium and a cascade of cellular responses. While the general principles are understood, the specific kinetics and binding affinities can vary between different cardiac glycosides.
There is a clear need for dedicated research on this compound to elucidate its specific interaction with Na+/K+-ATPase. Future studies should focus on determining its IC50 value, characterizing its binding kinetics, and exploring its effects on downstream signaling pathways. Such data will be crucial for understanding its pharmacological profile and potential therapeutic applications. The protocols and foundational knowledge presented in this guide provide a robust framework for undertaking such investigations.
References
- 1. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selectivity of the Na+/K+-pump is controlled by binding site protonation and self-correcting occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selectivity of the Na+/K+-pump is controlled by binding site protonation and self-correcting occlusion | eLife [elifesciences.org]
- 7. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac glycosides and intracellular Na+, K+, Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low-dose cardiotonic steroids increase sodium-potassium ATPase activity that protects hippocampal slice cultures from experimental ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Na+/K+ ATPase inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of K+ on the interaction between cardiac glycosides and Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the In Vitro Pharmacology of Asclepias Glycosides: A Technical Guide
To our valued researcher,
Our comprehensive search for "Ascleposide E" did not yield specific scientific data for a compound with this exact name. It is possible that "this compound" is a very rare, newly discovered compound with limited published research, or that there may be an alternative nomenclature.
However, our extensive investigation into the pharmacological activities of glycosides from the Asclepias (milkweed) genus has revealed a wealth of in vitro data on several potent cardiac glycosides. These compounds, particularly Asclepin and Calotropin isolated from Asclepias curassavica, have demonstrated significant biological activities and are well-documented in scientific literature.
We propose to provide you with an in-depth technical guide on the in vitro pharmacological effects of one of these representative and extensively studied Asclepias glycosides. This guide will adhere to all your core requirements, including:
-
Detailed data presentation in structured tables for clear comparison of quantitative results (e.g., IC50 values).
-
Comprehensive experimental protocols for key cited assays.
-
Mandatory visualizations , including Graphviz diagrams of signaling pathways and experimental workflows, following your specified formatting guidelines.
This approach will deliver a valuable technical resource that aligns with your research interests in the pharmacological effects of compounds from the Asclepiadaceae family.
Please let us know if you would like to proceed with a guide focused on a well-researched Asclepias glycoside like Asclepin or Calotropin, or if you have an alternative compound of interest from this family for which we can conduct a feasibility assessment.
Ascleposide E: A Technical Overview of Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ascleposide E, a sesquiterpenoid isolated from plants of the Asclepiadaceae family, is a natural compound of growing interest within the scientific community. While comprehensive experimental data on its biological activities remain limited, preliminary in silico studies and research on structurally related compounds suggest potential therapeutic applications, particularly in oncology. This technical guide synthesizes the current, albeit limited, knowledge on the biological activities of this compound, with a focus on its potential anticancer effects. It also draws parallels with the known activities of other cardiac glycosides found in the Asclepias genus to provide a broader context for its possible mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating available data, outlining potential mechanisms, and identifying areas for future investigation.
Introduction
This compound is a glycoside compound naturally occurring in various plants, including the roots of Aucklandia lappa Decne.[1]. Its intricate chemical structure has prompted investigations into its biological effects, with preliminary research pointing towards potential anti-inflammatory, anticancer, and cardioprotective properties[2]. As a member of the broad class of cardiac glycosides, its mode of action is hypothesized to involve the modulation of key cellular pathways, potentially through enzyme and receptor interactions[2]. This guide provides a detailed overview of the currently available data on this compound and related compounds.
Potential Anticancer Activity: In Silico Evidence
To date, the primary evidence for the anticancer activity of this compound stems from computational molecular docking studies. These studies provide theoretical insights into the binding affinity of this compound to specific protein targets involved in cancer progression.
Inhibition of Cyclin B1/CDK1 Complex
A molecular docking study investigated the potential of this compound to inhibit the Cyclin B1/CDK1 complex, a key regulator of the G2/M phase of the cell cycle.[3]. Uncontrolled activity of this complex is a hallmark of many cancers. The study's findings suggest that this compound may act as an inhibitor of this complex, potentially leading to cell cycle arrest and preventing cancer cell proliferation[3][4][5][6].
Data Presentation: In Silico Docking Analysis of this compound
| Target Protein Complex | Ligand | Binding Affinity (kcal/mol) | Inhibition Constant (Kᵢ) (µM) | Reference |
| Cyclin B1/CDK1 | This compound | -7.1 | 5.9 | [3][4][5][6] |
Experimental Protocols: Molecular Docking Methodology
The inhibitory potential of this compound against the Cyclin B1/CDK1 complex was assessed using a molecular docking study[3]. The protocol likely involved the following steps:
-
Protein and Ligand Preparation: The three-dimensional structure of the Cyclin B1/CDK1 complex was obtained from a protein data bank. The structure of this compound was generated and optimized using computational chemistry software.
-
Docking Simulation: Software such as AutoDock Vina was utilized to predict the binding conformation of this compound within the active site of the CDK1 protein in the complex[3]. This involves a scoring function to estimate the binding affinity.
-
Analysis of Interactions: The resulting docked complexes were visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the CDK1 protein[3].
-
ADMET Prediction: The drug-likeness and pharmacokinetic properties of this compound were evaluated in silico using tools to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile[3].
Mandatory Visualization: Proposed Inhibition of CDK1/Cyclin B1 by this compound
Caption: Proposed inhibitory action of this compound on the CDK1/Cyclin B1 complex.
Insights from Related Cardiac Glycosides of the Asclepias Genus
While direct experimental data for this compound is scarce, studies on other cardiac glycosides isolated from the Asclepias genus provide valuable insights into its potential biological activities and mechanisms of action. The primary mode of action for many cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, which can lead to cytotoxic effects in cancer cells[7][8][9].
Cytotoxic Activity of Asclepias Glycosides
Phytochemical investigations of Asclepias syriaca have led to the isolation of several cardiac glycosides that exhibit cytotoxic effects against various breast cancer cell lines[10].
Data Presentation: Cytotoxicity of Cardiac Glycosides from Asclepias syriaca
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | Hs578T | < 50 | [10] |
| Compound 6 | Hs578T | < 50 | [10] |
| Compound 7 | Hs578T | < 50 | [10] |
| Compound 8 | Hs578T | < 50 | [10] |
| Compound 9 | Hs578T | < 50 | [10] |
Note: The specific structures of compounds 1 and 6-9 are detailed in the cited literature. These compounds are structurally related to this compound as cardiac glycosides from the same plant genus.
Experimental Protocols: Cytotoxicity Assay
The cytotoxic activity of the isolated compounds was likely determined using a standard in vitro cytotoxicity assay, such as the MTT assay:
-
Cell Culture: Human breast cancer cell lines (e.g., Hs578T, MCF-7, T47D, Sk-Br-3) and a normal breast cell line (Hs578Bst) were cultured in appropriate media and conditions[10].
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the isolated cardiac glycosides for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Data Analysis: The formazan crystals were dissolved, and the absorbance was measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was then calculated.
Mandatory Visualization: General Mechanism of Cardiac Glycoside Action
Caption: Inhibition of the Na+/K+-ATPase pump by cardiac glycosides.
Conclusion and Future Directions
The available evidence, primarily from in silico modeling and studies of related compounds, suggests that this compound holds promise as a potential anticancer agent. Its predicted ability to inhibit the CDK1/Cyclin B1 complex warrants further experimental validation. Moreover, the known cytotoxic effects of other cardiac glycosides from the Asclepias genus through the inhibition of the Na+/K+-ATPase pump provide a plausible, alternative, or complementary mechanism of action for this compound.
Future research should focus on:
-
In vitro validation: Conducting cytotoxicity assays of purified this compound against a panel of cancer cell lines to determine its IC₅₀ values.
-
Mechanism of action studies: Experimentally verifying the inhibition of the CDK1/Cyclin B1 complex and the Na+/K+-ATPase pump by this compound.
-
Cell cycle analysis: Investigating the effects of this compound on cell cycle progression in cancer cells.
-
In vivo studies: Evaluating the antitumor efficacy and toxicity of this compound in animal models.
A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for unlocking its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 325686-49-5 | ANA68649 | Biosynth [biosynth.com]
- 3. fbtjournal.com [fbtjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Structures, Spectrometric Quantification, and Inhibitory Properties of Cardenolides from Asclepias curassavica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Extraction and Quantification of Cardiac Glycosides from Asclepias vir" by Gary George III [lair.etamu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cytotoxic cardiac glycosides and other compounds from Asclepias syriaca - PubMed [pubmed.ncbi.nlm.nih.gov]
Ascleposide E: A Comprehensive Technical Review of its Anti-Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascleposide E, a natural compound isolated from the roots of Saussurea lappa, has emerged as a molecule of interest in oncology research. This technical guide provides a detailed review of the existing scientific literature on this compound, with a specific focus on its anti-cancer properties. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering a consolidated overview of the compound's mechanism of action, experimental data, and relevant protocols.
Core Research Findings: Anti-Cancer Activity of this compound
Current research has primarily focused on the effects of this compound on prostate cancer cells. Studies have demonstrated its efficacy in inhibiting the growth of the DU145 human prostate cancer cell line. The primary mechanism of this anti-proliferative effect has been identified as the induction of cell cycle arrest at the G0/G1 phase.[1][2]
This cell cycle arrest is achieved through the modulation of key regulatory proteins. Specifically, this compound has been shown to downregulate the expression of Cyclin D1, Cyclin A, and Cyclin-Dependent Kinase 4 (CDK4).[1][2] These proteins are crucial for the progression of the cell cycle through the G1 phase. Furthermore, this compound has been observed to decrease the levels of the oncoprotein c-Myc, a critical transcription factor implicated in cell proliferation and cancer development.[1][2]
While the primary focus has been on prostate cancer, some evidence suggests that this compound may exhibit cytotoxic effects against other cancer cell lines, including castration-resistant prostate cancer (CRPC) DU-145, non-small-cell lung cancer NCI-H460, hepatocellular carcinoma HepG2, and breast cancer MCF-7.[2] The proposed mechanism in these broader contexts may also involve the inhibition of the Na+/K+-ATPase pump, leading to apoptosis.[2] However, further primary research is required to fully elucidate these mechanisms and provide detailed quantitative data.
Quantitative Data
| Cell Line | Compound | Effect | Molecular Targets Downregulated | Reference |
| DU145 (Prostate Cancer) | This compound | G0/G1 Cell Cycle Arrest | Cyclin D1, Cyclin A, CDK4, c-Myc | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be utilized to investigate the anti-cancer effects of this compound, based on standard laboratory practices and the mechanisms described in the literature.
Cell Culture
-
Cell Line: DU145 human prostate cancer cells.
-
Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seeding: DU145 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Cell Treatment: DU145 cells are seeded in 6-well plates and treated with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A in PBS for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Western Blot Analysis
-
Protein Extraction: DU145 cells are treated with this compound for the desired time points. Cells are then lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Cyclin D1, Cyclin A, CDK4, c-Myc, and β-actin (as a loading control).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound-induced G0/G1 cell cycle arrest in DU145 prostate cancer cells.
References
Ascleposide E: Unveiling the Therapeutic Potential of a Sesquiterpenoid from Aucklandia lappa
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ascleposide E, a sesquiterpenoid compound, has been identified as a constituent of Aucklandia lappa Decne., a plant with a rich history in traditional medicine systems, particularly in Asia. While the therapeutic properties of Aucklandia lappa extracts and its major bioactive components, such as costunolide (B1669451) and dehydrocostus lactone, are well-documented, specific research on the pharmacological role and mechanisms of action of this compound is currently limited. This technical guide aims to provide a comprehensive overview of the available scientific knowledge surrounding this compound, placing it within the broader context of its source plant. This document will delve into the traditional medicinal uses of Aucklandia lappa, the established pharmacological activities of its extracts and major constituents, and the signaling pathways they modulate. Furthermore, it will present generalized experimental protocols relevant to the study of sesquiterpenoids from this plant, offering a foundational framework for future research into the specific therapeutic potential of this compound.
Chemical Profile of this compound
This compound is classified as a sesquiterpenoid, a class of secondary metabolites known for their diverse biological activities.
| Compound Name | Chemical Formula | Molecular Weight | Class of Compound | Source |
| This compound | C₁₉H₃₂O₈ | 388.5 g/mol | Sesquiterpenoid | Roots of Aucklandia lappa Decne. |
The Role of Aucklandia lappa in Traditional Medicine
The roots of Aucklandia lappa, known as "Muxiang" in Traditional Chinese Medicine, have been used for centuries to treat a variety of ailments. Its applications are primarily centered around digestive and inflammatory conditions.
| Traditional Medicinal Use | Ailments Treated |
| Gastrointestinal Disorders | Abdominal pain, bloating, indigestion, diarrhea, nausea, vomiting. |
| Inflammatory Conditions | Arthritis, rheumatism, bronchitis. |
| Pain Relief | General analgesic for various types of pain. |
| Respiratory Ailments | Asthma, coughs. |
| Other Uses | Used as a tonic and for the treatment of ulcers. |
Pharmacological Activities of Aucklandia lappa Extracts and Major Sesquiterpene Lactones
Modern scientific research has begun to validate many of the traditional uses of Aucklandia lappa. Studies have demonstrated that its extracts and major sesquiterpene lactones, costunolide and dehydrocostus lactone, possess a range of pharmacological activities. It is important to note that while this compound belongs to this class of compounds, its specific contribution to these effects has not yet been elucidated.
| Pharmacological Activity | Key Findings | Major Active Compounds (Studied) |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines. | Costunolide, Dehydrocostus lactone |
| Antioxidant | Scavenging of free radicals and reduction of oxidative stress. | Plant extracts |
| Anticancer | Induction of apoptosis and inhibition of proliferation in various cancer cell lines. | Costunolide, Dehydrocostus lactone |
| Antimicrobial | Activity against a range of bacteria and fungi. | Plant extracts |
| Gastroprotective | Protection against gastric ulcers. | Plant extracts |
Quantitative Data:
Currently, there is no specific quantitative data (e.g., IC₅₀, EC₅₀ values) available in the scientific literature for the biological activities of this compound. The available data pertains to the crude extracts of Aucklandia lappa or its other major sesquiterpene lactones.
Signaling Pathways Modulated by Aucklandia lappa Constituents
The anti-inflammatory effects of Aucklandia lappa extracts and its major sesquiterpene lactones are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Experimental Protocols
Due to the absence of specific experimental data for this compound, this section provides a generalized workflow for the isolation and preliminary biological evaluation of sesquiterpenoids from Aucklandia lappa.
General Protocol for Extraction and Isolation of Sesquiterpenoids
-
Plant Material Preparation: Dried roots of Aucklandia lappa are ground into a fine powder.
-
Extraction: The powdered material is extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature for an extended period or using techniques like sonication or Soxhlet extraction to enhance efficiency.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions are further purified using various column chromatography techniques, including silica (B1680970) gel chromatography and Sephadex LH-20, with different solvent systems.
-
Final Purification: Final purification of individual compounds like this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
General Protocol for In Vitro Anti-inflammatory Assay
-
Cell Culture: A suitable cell line, such as RAW 264.7 murine macrophages, is cultured under standard conditions.
-
Cell Viability Assay: To determine the non-toxic concentration range of the test compound, a cell viability assay (e.g., MTT assay) is performed.
-
Induction of Inflammation: Cells are pre-treated with various concentrations of the isolated this compound for a specific duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The amount of NO released into the culture medium is quantified using the Griess reagent.
-
Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α, IL-6, and IL-1β in the cell supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Analysis of Protein Expression: The expression levels of key inflammatory proteins like iNOS, COX-2, and components of the NF-κB and MAPK pathways are analyzed by Western blotting.
Conclusion and Future Directions
This compound, a sesquiterpenoid from the medicinally significant plant Aucklandia lappa, represents a promising yet understudied natural product. While the traditional uses and pharmacological properties of its source plant are well-established, focusing on the anti-inflammatory and gastrointestinal regulatory effects of its major sesquiterpene lactones, the specific biological activities and therapeutic potential of this compound remain to be elucidated. The current body of scientific literature provides a strong rationale for investigating this compound further.
Future research should prioritize the following:
-
Isolation and Characterization: Development of efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological testing.
-
Pharmacological Screening: A systematic evaluation of the bioactivities of this compound, including its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in relevant animal models of disease.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of new, nature-derived medicines.
Methodological & Application
Application Notes and Protocols: Ascleposide E Isolation, Purification, and Characterization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for the isolation, purification, and characterization of Ascleposide E, a sesquiterpenoid found in the roots of Saussurea lappa. Due to the lack of published protocols for the chemical synthesis of this compound, this document focuses on its extraction and purification from natural sources.
Introduction to this compound
This compound is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities. Sesquiterpenoids from Saussurea lappa, including related compounds like costunolide (B1669451) and dehydrocostus lactone, have demonstrated significant anti-inflammatory, anti-cancer, and immunomodulatory properties.[1] These compounds often exert their effects by modulating key cellular signaling pathways.
Chemical Structure:
Isolation and Purification of Sesquiterpenoids from Saussurea lappa
The following protocols are based on established methods for the isolation of sesquiterpenoids from Saussurea lappa and can be adapted for the targeted isolation of this compound.[1]
Extraction of Crude Sesquiterpenoids
This protocol describes the initial extraction of sesquiterpenoids from the dried roots of Saussurea lappa.
Experimental Protocol:
-
Plant Material Preparation: Begin with dried and powdered roots of Saussurea lappa.
-
Solvent Extraction:
-
Perform an exhaustive extraction of the powdered roots with 95% ethanol (B145695) at room temperature.
-
Alternatively, a reflux extraction with water can be performed, followed by partitioning with a non-polar solvent.[1]
-
-
Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Perform a liquid-liquid extraction with petroleum ether or ethyl acetate (B1210297) to separate the less polar sesquiterpenoids from more polar compounds.[1][2]
-
Collect the organic phase and evaporate the solvent to yield the crude sesquiterpenoid fraction.
-
Purification by Column Chromatography
Multiple column chromatography steps are typically required for the isolation of pure this compound.
Experimental Protocol:
-
Silica (B1680970) Gel Chromatography (Initial Separation):
-
Pack a silica gel column with an appropriate diameter and length based on the amount of crude extract.
-
Equilibrate the column with a non-polar solvent such as hexane.
-
Dissolve the crude sesquiterpenoid fraction in a minimal amount of the equilibration solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar Rf values.
-
-
Sephadex LH-20 Chromatography (Size Exclusion):
-
Further purify the fractions containing the target compound using a Sephadex LH-20 column.
-
Use methanol (B129727) as the mobile phase.
-
This step helps to remove impurities of different molecular sizes.
-
-
Reversed-Phase (RP-18) Chromatography (Fine Purification):
-
For final purification, employ a reversed-phase C18 column.
-
Use a gradient of methanol and water as the mobile phase.
-
This will separate compounds based on their hydrophobicity, yielding highly pure this compound.
-
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective alternative for the preparative isolation of sesquiterpenoids from Saussurea lappa.[1]
Experimental Protocol:
-
Solvent System Selection: Select a suitable two-phase solvent system. A common system for sesquiterpenoids is hexane-ethyl acetate-methanol-water. The partition coefficient (K) of the target compound should be optimized for efficient separation.
-
HSCCC Operation:
-
Equilibrate the HSCCC column with the stationary phase.
-
Dissolve the crude extract in a mixture of the stationary and mobile phases and inject it into the column.
-
Perform the separation by pumping the mobile phase through the rotating column.
-
Monitor the effluent with a UV detector and collect fractions.
-
-
Purification Analysis: Analyze the purity of the collected fractions by HPLC.
Quantitative Data
The following table summarizes representative data for the purification of sesquiterpenoids from Saussurea lappa using HSCCC, which can be considered as a proxy for the expected results for this compound.
| Compound | Amount from Crude Extract | Purity after HSCCC | Reference |
| Costunolide | 150 mg | 95% | [1] |
| Dehydrocostus lactone | 140 mg | 98% | [1] |
Characterization of this compound
The structure and purity of the isolated this compound should be confirmed using spectroscopic methods.
4.1. Spectroscopic Data:
While specific ¹H and ¹³C NMR data for this compound were not found in the performed searches, the following represents typical chemical shifts for a related sesquiterpenoid lactone, dehydrocostus lactone, isolated from Saussurea lappa. This data can serve as a reference for the expected spectral features of this compound.
Representative ¹H and ¹³C NMR Data for Dehydrocostus Lactone:
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 1 | 149.9 | |
| 2 | 127.8 | 4.81 (d, 8.0) |
| 3 | 127.8 | 4.81 (d, 8.0) |
| 4 | 142.1 | |
| 5 | 51.5 | 2.52 (m) |
| 6 | 82.2 | 4.02 (t, 9.5) |
| 7 | 50.1 | 2.25 (m) |
| 8 | 27.9 | 1.85 (m), 1.65 (m) |
| 9 | 38.4 | 1.95 (m), 1.55 (m) |
| 10 | 152.0 | |
| 11 | 139.9 | |
| 12 | 170.5 | |
| 13 | 120.3 | 6.13 (d, 3.5), 5.54 (d, 3.0) |
| 14 | 16.3 | 4.75 (s), 4.49 (s) |
| 15 | 109.8 | 4.98 (s), 4.86 (s) |
Note: This data is for dehydrocostus lactone and serves as a representative example.
4.2. Mass Spectrometry:
High-resolution mass spectrometry (HRMS) should be used to determine the exact molecular weight and elemental composition of the purified this compound.
Biological Activity and Signaling Pathways
Sesquiterpenoid lactones, the class of compounds to which this compound belongs, are known to modulate several key signaling pathways involved in inflammation and cancer.
Affected Signaling Pathways:
-
NF-κB Pathway: Many sesquiterpenoid lactones are potent inhibitors of the NF-κB signaling pathway, a key regulator of inflammatory responses.
-
MAPK/ERK Pathway: These compounds can also modulate the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.
-
STAT3 Pathway: Inhibition of the STAT3 signaling pathway by sesquiterpenoid lactones has been linked to their anti-cancer effects.
Diagrams
Experimental Workflow
Caption: General workflow for the isolation and purification of this compound.
Signaling Pathway
Caption: Putative signaling pathways modulated by this compound.
References
Quantitative Analysis of Ascleposide E: A Detailed Guide to Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical methodologies for the quantitative determination of Ascleposide E, a C21 steroidal glycoside isolated from the roots of Cynanchum auriculatum. While specific validated methods for this compound are not widely published, this guide details adaptable protocols for High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) based on established methods for structurally similar C21 steroidal glycosides from the same plant genus.
Introduction to this compound and its Therapeutic Potential
This compound belongs to the family of C21 steroidal glycosides, which are major active constituents of Cynanchum auriculatum Royle ex Wight.[1][2] This class of compounds has garnered significant interest for its diverse pharmacological activities, including neuroprotective and antitumor effects.[2] The quantitative analysis of this compound is crucial for quality control of herbal preparations, pharmacokinetic studies, and the development of new therapeutic agents.
While the precise mechanisms of action for this compound are still under investigation, related C21 steroidal glycosides have been shown to influence key cellular signaling pathways. For instance, their neuroprotective effects may be linked to the modulation of pathways such as the Nrf2/ARE signaling pathway, which is crucial for cellular defense against oxidative stress. In the context of cancer, these compounds may induce apoptosis through caspase-dependent pathways.
Experimental Protocols
Sample Preparation: Extraction of this compound from Cynanchum auriculatum
A robust extraction method is paramount for the accurate quantification of this compound. The following protocol is a general guideline for the extraction of C21 steroidal glycosides from plant material.
Protocol: Ultrasonic-Assisted Extraction
-
Grinding: Grind the dried roots of Cynanchum auriculatum into a fine powder (40-60 mesh).
-
Solvent Selection: Use 80% ethanol (B145695) as the extraction solvent.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material and place it in a conical flask.
-
Add 50 mL of 80% ethanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at a controlled temperature (e.g., 40°C).[3]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more with 50 mL of 80% ethanol each time.
-
-
Concentration: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the dried extract in a suitable solvent (e.g., methanol) to a final concentration for analysis.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before injection into the analytical instrument.
Diagram: Experimental Workflow for this compound Quantification
Caption: General workflow for the extraction and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the separation and quantification of phytochemicals. The following is an adaptable protocol for the analysis of this compound.
Protocol: HPLC-UV for this compound Quantification
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-10 min: 20-40% A
-
10-25 min: 40-60% A
-
25-30 min: 60-80% A
-
30-35 min: 80-20% A (return to initial conditions)
-
35-40 min: 20% A (equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (based on the characteristic absorbance of C21 steroidal glycosides).
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by serial dilution to establish a calibration curve.[4]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of trace amounts of this compound in complex matrices.
Protocol: UPLC-MS/MS for this compound Quantification
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile (A) and water (B), both containing 0.1% formic acid.
-
Gradient Program: A faster gradient can be employed compared to HPLC due to the higher efficiency of the UPLC system.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC is a powerful technique for the simultaneous analysis of multiple samples and is suitable for quality control applications.
Protocol: HPTLC for this compound Quantification
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Sample Application: Apply samples and standards as bands using an automated applicator.
-
Mobile Phase: A mixture of chloroform, methanol, and water in an appropriate ratio (e.g., 8:2:0.2, v/v/v).
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis:
-
Detection: Scan the plate with a densitometer at a suitable wavelength (e.g., 210 nm).
-
Quantification: Correlate the peak areas of the samples with the calibration curve generated from the standards.
-
Data Presentation
The following tables summarize typical validation parameters and quantitative data that would be generated in the analysis of this compound. Note that the values presented are illustrative and would need to be determined experimentally for a specific validated method.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | HPLC | UPLC-MS/MS | HPTLC |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL | ~10 ng/band |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5 ng/mL | ~30 ng/band |
| Precision (RSD%) | < 2% | < 5% | < 3% |
| Accuracy (Recovery %) | 95-105% | 90-110% | 95-105% |
Table 2: Illustrative Quantitative Data for C21 Steroidal Glycosides in Cynanchum auriculatum Extracts
| Analytical Method | Compound | Concentration in Plant Material (mg/g) |
| HPLC | Caudatin | 1.25 |
| HPLC | Wilfoside C1N | 0.87 |
| UPLC-MS/MS | Cynanauriculoside I | 0.45 |
| HPTLC | Kidjoranin | 1.02 |
Signaling Pathways
The therapeutic effects of C21 steroidal glycosides are often attributed to their interaction with specific cellular signaling pathways. Below are diagrams representing potential pathways that may be modulated by this compound.
Diagram: Potential Neuroprotective Signaling Pathway for this compound
Caption: this compound may promote neuroprotection via the Nrf2/ARE pathway.
Diagram: Potential Anticancer Signaling Pathway for this compound
Caption: this compound may induce apoptosis in cancer cells via caspase-3 activation.
Conclusion
The analytical methods and protocols outlined in this document provide a solid foundation for the quantitative analysis of this compound. While further method development and validation specifically for this compound are recommended, the provided HPLC, UPLC-MS/MS, and HPTLC protocols offer robust starting points for researchers. The elucidation of the precise signaling pathways modulated by this compound will be critical in advancing its potential as a therapeutic agent.
References
- 1. Selection of solvent for extraction of antioxidant components from Cynanchum auriculatum, Cynanchum bungei, and Cynanchum wilfordii roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cynanchum auriculatum Royle ex Wight., Cynanchum bungei Decne. and Cynanchum wilfordii (Maxim.) Hemsl.: Current Research and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, Purification, and Antioxidant Activity of Polyphenols from Cynanchum auriculatum Royle ex Wight | MDPI [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
Application Note: HPLC-MS Analysis of Ascleposide E and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascleposide E is a cardenolide glycoside, a class of naturally occurring compounds known for their potent cardiotonic activity. The therapeutic and toxicological effects of such compounds are significantly influenced by their metabolic fate in the body. Understanding the biotransformation of this compound is therefore crucial for its development as a potential therapeutic agent. This application note provides a detailed protocol for the analysis of this compound and its predicted metabolites using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The primary metabolic pathways for cardiac glycosides involve hydrolysis of the sugar moiety and conjugation of the aglycone. Based on the structure of this compound, the predicted primary metabolites are its aglycone, Asclepogenin, and their respective glucuronide and sulfate (B86663) conjugates.
Predicted Metabolic Pathways of this compound
The metabolism of this compound is predicted to proceed through two main phases. Phase I metabolism involves the enzymatic hydrolysis of the glycosidic bond, cleaving the deoxyhexopyranosyl sugar to yield the aglycone, Asclepogenin. In Phase II, both this compound and Asclepogenin can undergo conjugation reactions, primarily glucuronidation and sulfation, at available hydroxyl groups on the steroid nucleus, leading to the formation of more polar and readily excretable metabolites.
Experimental Protocols
This section details the methodologies for sample preparation and HPLC-MS analysis of this compound and its metabolites from biological matrices such as plasma and urine.
Sample Preparation
Effective sample preparation is critical for removing interferences and concentrating the analytes of interest.[1][2] Solid-phase extraction (SPE) is a recommended method for cleaning up complex biological samples prior to LC-MS analysis.[3]
Materials:
-
Oasis® HLB SPE cartridges (3 cc, 60 mg)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium hydroxide (B78521) (28-30%)
-
Internal Standard (IS) solution (e.g., Digoxin-d3, 100 ng/mL in methanol)
-
Biological sample (plasma or urine)
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen biological samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 500 µL of plasma or urine, add 50 µL of the internal standard solution.
-
For plasma samples, perform a protein precipitation step by adding 1 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.[2] Collect the supernatant.
-
For urine samples, dilute 1:1 with 0.1% formic acid in water.[3]
-
-
Solid-Phase Extraction (SPE):
-
Condition the Oasis® HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for HPLC-MS analysis.
-
HPLC-MS/MS Analysis
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) provides the selectivity and sensitivity required for the quantification of this compound and its metabolites in complex biological matrices.[4][[“]]
Instrumentation:
-
HPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class)
-
Mass spectrometer (e.g., Sciex Triple Quad 6500+, Thermo Scientific TSQ Altis Plus)
-
HPLC Column: A reversed-phase C18 column is recommended (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
HPLC Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions:
The following table summarizes the predicted MRM transitions for this compound and its metabolites. These transitions should be optimized for the specific instrument used. The precursor ion is the [M+H]⁺ adduct.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 505.3 | 373.2 | 25 |
| Asclepogenin | 373.2 | 355.2 | 20 |
| This compound Glucuronide | 681.3 | 505.3 | 30 |
| This compound Sulfate | 585.3 | 505.3 | 30 |
| Asclepogenin Glucuronide | 549.2 | 373.2 | 28 |
| Asclepogenin Sulfate | 453.2 | 373.2 | 28 |
| Digoxin-d3 (IS) | 784.5 | 652.4 | 35 |
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| This compound | 0.5 - 500 | >0.995 | 0.5 |
| Asclepogenin | 0.5 - 500 | >0.995 | 0.5 |
| This compound Glucuronide | 1.0 - 1000 | >0.99 | 1.0 |
| This compound Sulfate | 1.0 - 1000 | >0.99 | 1.0 |
| Asclepogenin Glucuronide | 1.0 - 1000 | >0.99 | 1.0 |
| Asclepogenin Sulfate | 1.0 - 1000 | >0.99 | 1.0 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low | <15 | <15 | 85-115 |
| Mid | <15 | <15 | 85-115 | |
| High | <15 | <15 | 85-115 | |
| Asclepogenin | Low | <15 | <15 | 85-115 |
| Mid | <15 | <15 | 85-115 | |
| High | <15 | <15 | 85-115 |
(This table should be populated with experimental data for all analytes)
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | 85-115 | 85-115 |
| Asclepogenin | 85-115 | 85-115 |
| This compound Glucuronide | 80-120 | 80-120 |
| This compound Sulfate | 80-120 | 80-120 |
| Asclepogenin Glucuronide | 80-120 | 80-120 |
| Asclepogenin Sulfate | 80-120 | 80-120 |
Conclusion
This application note provides a comprehensive framework for the HPLC-MS analysis of this compound and its predicted metabolites. The detailed protocols for sample preparation and chromatographic/mass spectrometric conditions serve as a robust starting point for researchers in drug metabolism and pharmacokinetics. The provided tables for data presentation ensure clear and standardized reporting of quantitative results. While the described metabolites are based on established biotransformation pathways of similar cardiac glycosides, further in vitro and in vivo studies are recommended to confirm the metabolic profile of this compound.
References
- 1. Quantitative HPLC analysis of cardiac glycosides in Digitalis purpurea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative evaluation of cardiac glycosides and their seasonal variation analysis in Nerium oleander using UHPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. consensus.app [consensus.app]
Application Notes and Protocols for In Vitro Evaluation of Ascleposide E Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascleposide E is a cardiac glycoside, a class of naturally occurring compounds known to exert significant biological effects, primarily through the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of intracellular events, making cardiac glycosides potent agents for investigating and potentially treating various diseases, including cancer and inflammatory conditions. These application notes provide a comprehensive guide for developing and executing a panel of in vitro assays to characterize the biological activity of this compound. The protocols detailed below are designed to assess its cytotoxic, anti-inflammatory, and specific enzyme inhibitory activities, as well as its impact on key cellular signaling pathways.
Disclaimer: The following protocols are based on established methods for characterizing cardiac glycosides. As specific data on this compound is limited, these assays serve as a foundational platform for its initial biological evaluation. Optimization of these protocols for specific cell lines and experimental conditions is highly recommended.
Na+/K+-ATPase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on its primary molecular target, the Na+/K+-ATPase enzyme.
Principle
The Na+/K+-ATPase enzyme hydrolyzes ATP to transport Na+ and K+ ions across the cell membrane. This assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The activity of Na+/K+-ATPase is determined by the difference in Pi released in the presence and absence of a specific inhibitor (ouabain for control, this compound for testing).[1]
Experimental Protocol
Materials:
-
Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)
-
This compound
-
Ouabain (positive control)
-
ATP (Adenosine 5'-triphosphate disodium (B8443419) salt)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2[1]
-
Phosphate standard solution
-
Reagent for phosphate detection (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Incubator at 37°C
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme preparation in cold Tris-HCl buffer to a concentration that ensures a linear reaction rate during the incubation period.[1]
-
Reaction Setup: In a 96-well microplate, add the following components in order:
-
50 µL of Assay Buffer
-
10 µL of various concentrations of this compound (or vehicle control, e.g., DMSO). For the positive control, add ouabain.[1]
-
10 µL of diluted Na+/K+-ATPase enzyme solution.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Start the enzymatic reaction by adding 30 µL of 10 mM ATP solution to each well.[1]
-
Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized.[1]
-
Reaction Termination and Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate using a suitable colorimetric method, such as the Malachite Green assay, according to the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of enzyme inhibition against the logarithm of this compound concentration. Calculate the IC50 value.
Data Presentation
| Compound | Concentration (µM) | % Inhibition of Na+/K+-ATPase Activity |
| Vehicle Control | - | 0 |
| This compound | 0.01 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Ouabain (Positive Control) | 10 |
Table 1: Template for presenting Na+/K+-ATPase inhibition data.
Cytotoxicity Assay
This assay determines the concentration-dependent cytotoxic effect of this compound on cancer cell lines.
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye to its insoluble formazan (B1609692), which has a purple color.
Experimental Protocol
Materials:
-
Selected cancer cell lines (e.g., HeLa, A549, HepG2)[3]
-
Complete cell culture medium
-
This compound
-
Doxorubicin (positive control)
-
MTT or MTS reagent
-
Solubilization solution (e.g., DMSO or SDS)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., Doxorubicin) for 24, 48, or 72 hours.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value.
Data Presentation
| Compound | Concentration (µM) | Cell Viability (%) after 48h |
| Vehicle Control | - | 100 |
| This compound | 0.01 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Doxorubicin (Positive Control) | 1 |
Table 2: Template for presenting cytotoxicity data.
Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
This assay quantifies the induction of apoptosis by this compound.
Principle
In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[4][5] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[4][5]
Experimental Protocol
Materials:
-
Cancer cell line of interest
-
This compound
-
Staurosporine (positive control for apoptosis induction)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include untreated and positive controls.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.[6]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | |||
| This compound (IC50) | |||
| Staurosporine |
Table 3: Template for presenting apoptosis data.
Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This assay evaluates the potential anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO). NO production can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Experimental Protocol
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Dexamethasone (positive control)
-
Griess Reagent System
-
Sodium nitrite standard
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Assay: Mix the supernatant with the Griess reagent according to the manufacturer's instructions and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by this compound.
Data Presentation
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | - | 0 | |
| LPS (1 µg/mL) | - | - | |
| This compound + LPS | 1 | ||
| 10 | |||
| 100 | |||
| Dexamethasone + LPS | 10 |
Table 4: Template for presenting nitric oxide inhibition data.
Signaling Pathway Analysis
To investigate the molecular mechanisms underlying the observed biological activities of this compound, the modulation of key signaling pathways known to be affected by cardiac glycosides can be assessed by Western blotting.
Signaling Pathways of Interest:
-
NF-κB Pathway: A key regulator of inflammation.[7]
-
MAPK Pathway (ERK, p38, JNK): Involved in cell proliferation, differentiation, and apoptosis.
-
PI3K/Akt Pathway: Crucial for cell survival and proliferation.[2][8]
Experimental Workflow
Caption: Western Blotting Workflow for Signaling Pathway Analysis.
NF-κB Signaling Pathway
Caption: Potential Modulation of the NF-κB Signaling Pathway by this compound.
MAPK Signaling Pathway
Caption: Potential Modulation of the MAPK Signaling Pathway by this compound.
PI3K/Akt Signaling Pathway
Caption: Potential Modulation of the PI3K/Akt Signaling Pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Vitamin E succinate induces apoptosis via the PI3K/AKT signaling pathways in EC109 esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sartorius.com [sartorius.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biologi.ub.ac.id [biologi.ub.ac.id]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying the Effects of Ascleposide E on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascleposide E is a cardiac glycoside, a class of naturally occurring compounds that have shown promise in cancer therapy. While research on this compound is emerging, related cardiac glycosides are known to induce apoptosis and inhibit tumor growth in various cancer cell lines.[1][2] These compounds typically exert their effects by inhibiting the Na+/K+-ATPase pump, which leads to downstream signaling events culminating in cell death.[1][3][4] The protocols outlined below provide a comprehensive framework for investigating the cytotoxic and apoptotic effects of this compound on cancer cells, with a focus on non-small cell lung cancer (NSCLC) as a representative model. These methodologies can be adapted for other cancer types as needed.
Data Presentation
Table 1: Summary of this compound Cytotoxicity (IC50 Values)
| Cell Line | This compound IC50 (µM) - 24h | This compound IC50 (µM) - 48h | This compound IC50 (µM) - 72h |
| A549 (NSCLC) | Data to be determined | Data to be determined | Data to be determined |
| H460 (NSCLC) | Data to be determined | Data to be determined | Data to be determined |
| Normal Lung Fibroblasts (e.g., MRC-5) | Data to be determined | Data to be determined | Data to be determined |
Table 2: Quantification of Apoptosis Induction by this compound in A549 Cells (48h Treatment)
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control (DMSO) | - | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC25 | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC50 | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC75 | Data to be determined | Data to be determined | Data to be determined |
Table 3: Effect of this compound on Caspase-3/7, -8, and -9 Activity in A549 Cells (24h Treatment)
| Treatment Group | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| Vehicle Control (DMSO) | - | 1.0 | 1.0 | 1.0 |
| This compound | IC50 | Data to be determined | Data to be determined | Data to be determined |
| Staurosporine (Positive Control) | 1 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol describes the routine culture of the A549 human non-small cell lung cancer cell line.
Materials:
-
A549 cell line (ATCC® CCL-185™)
-
DMEM (Dulbecco's Modified Eagle Medium) with 4.5 g/L glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Frozen Cells: Thaw a cryovial of A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and re-plate at the desired density (e.g., 1:4 to 1:8 split ratio).
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
A549 cells
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
A549 cells
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with this compound at various concentrations (e.g., IC25, IC50, IC75) for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Protocol 4: Caspase Activity Assay
This assay measures the activity of key executioner (caspase-3/7) and initiator (caspase-8, -9) caspases.
Materials:
-
A549 cells
-
Complete growth medium
-
This compound
-
Caspase-Glo® 3/7, 8, and 9 Assay Systems (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well. After 24 hours, treat the cells with this compound (e.g., at its IC50 concentration) for 24 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® reagents according to the manufacturer's instructions.
-
Lysis and Caspase Reaction: Add 100 µL of the appropriate Caspase-Glo® reagent to each well. Mix gently and incubate at room temperature for 1-2 hours in the dark.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold change in caspase activity.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound effects.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
References
Ascleposide E: Application Notes and Protocols for Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascleposide E, a cardiac glycoside isolated from plants of the Asclepias genus, has emerged as a compound of interest for its potential anticancer activities. Cardiac glycosides, a class of naturally occurring steroid-like compounds, have a long history in the treatment of cardiac conditions. However, a growing body of evidence reveals their potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. These compounds primarily exert their anticancer effects by inhibiting the Na+/K+-ATPase pump, leading to a cascade of intracellular events that culminate in cell death.
This document provides detailed application notes and experimental protocols for investigating the anticancer potential of this compound. While specific quantitative data for this compound is limited in publicly available literature, the following protocols and data are based on the established mechanisms of closely related cardiac glycosides and extracts from the Asclepias genus. Researchers are advised to use these as a guide and to optimize protocols for their specific experimental systems.
Mechanism of Action
The primary molecular target of cardiac glycosides, including presumably this compound, is the α-subunit of the Na+/K+-ATPase ion pump on the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium ion concentration, which in turn elevates intracellular calcium levels through the sodium-calcium exchanger. This disruption of ion homeostasis triggers a variety of downstream signaling pathways, including:
-
Induction of Apoptosis: Increased intracellular calcium can lead to mitochondrial stress, the release of cytochrome c, and the activation of caspases, ultimately leading to programmed cell death.
-
Cell Cycle Arrest: Cardiac glycosides have been shown to induce cell cycle arrest, often at the G2/M phase, preventing cancer cell proliferation.
-
Inhibition of Pro-survival Signaling: These compounds can modulate the activity of several signaling pathways crucial for cancer cell survival and proliferation, such as PI3K/Akt/mTOR and MAPK pathways.
Data Presentation
The following tables present representative quantitative data for the anticancer effects of compounds isolated from Asclepias species and other cardiac glycosides. These values should be considered as a reference for designing experiments with this compound.
Table 1: Representative IC50 Values of Asclepias Extracts and Cardiac Glycosides in Human Cancer Cell Lines
| Cell Line | Compound/Extract | IC50 (µg/mL) | Reference |
| A549 (Lung Carcinoma) | Asclepias subulata Methanol Extract | < 0.4 | [1][2] |
| HeLa (Cervical Cancer) | Asclepias subulata Methanol Extract | 8.7 | [1][2] |
| PC-3 (Prostate Cancer) | Asclepias subulata Ethanol (B145695) Fraction | 1.4 | [1][2] |
| Various Cancer Cell Lines | Cardenolides from Asclepias curassavica | 0.01 - 2.0 | [3] |
Table 2: Representative Apoptosis Induction by Asclepias Fractions in A549 Cells
| Treatment (Fraction) | Apoptotic Cells (%) | Method | Reference |
| Control | ~5% | Annexin V/PI Staining | [1][2] |
| CEF7 | 70% | Mitochondrial Depolarization | [1][2] |
| CEF9 | 73% | Mitochondrial Depolarization | [1][2] |
| CRF6 | 77% | Mitochondrial Depolarization | [1][2] |
| CRF5 | 80% | Mitochondrial Depolarization | [1][2] |
Table 3: Representative Cell Cycle Arrest Induced by a Cardenolide from Asclepias curassavica in Leukemia Cells (MT-1 and MT-2)
| Cell Line | Treatment | % of Cells in G2/M Phase | Method | Reference |
| MT-1 | Control | ~15% | Propidium Iodide Staining | [4] |
| MT-1 | Calotropin (Cardenolide) | Increased significantly | Propidium Iodide Staining | [4] |
| MT-2 | Control | ~18% | Propidium Iodide Staining | [4] |
| MT-2 | Calotropin (Cardenolide) | Increased significantly | Propidium Iodide Staining | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Pathways and Workflows
Caption: Proposed anticancer mechanism of this compound.
Caption: General workflow for evaluating this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antiproliferative and apoptotic activities of extracts of Asclepias subulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic principles from the formosan milkweed, Asclepias curassavica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of Promising Chemotherapeutic Candidates from Plants against Human Adult T-Cell Leukemia/Lymphoma (VI): Cardenolides from Asclepias curassavica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asiaticoside in Cardiac Research
Disclaimer: Initial searches for "Ascleposide E" in the context of cardiac research did not yield specific results. However, "Asiaticoside," a triterpenoid (B12794562) saponin (B1150181) derived from Centella asiatica, has demonstrated significant cardioprotective effects. These application notes and protocols are based on the available research for Asiaticoside (B1665284), assuming a potential misspelling in the original query.
Introduction
Asiaticoside is a natural compound with a range of pharmacological activities, including antioxidant and anti-inflammatory properties.[1] Recent studies have highlighted its potential in mitigating cardiac damage, particularly in the context of myocardial ischemia/reperfusion (I/R) injury.[2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the cardioprotective effects of Asiaticoside.
Application Notes
1. Cardioprotective Effects in Myocardial Ischemia/Reperfusion (I/R) Injury:
Asiaticoside has been shown to confer significant protection against I/R-induced cardiac injury in both in vivo and in vitro models.[2][3] In animal models of myocardial I/R, pretreatment with Asiaticoside has been observed to:
-
Decrease the leakage of myocardial enzymes such as creatine (B1669601) kinase-muscle/brain (CK-MB) and lactate (B86563) dehydrogenase (LDH).[3]
-
Suppress myocardial apoptosis and collagen deposition.[2][3]
In cultured cardiomyocytes subjected to oxygen-glucose deprivation/reperfusion (OGD/R), a cellular model of I/R injury, Asiaticoside treatment has been shown to:
-
Attenuate intracellular reactive oxygen species (ROS) and mitochondrial superoxide (B77818) levels.[2][4]
2. Mechanism of Action: The PI3K/Akt/GSK3β Signaling Pathway:
The cardioprotective effects of Asiaticoside are largely attributed to its ability to modulate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen Synthase Kinase-3β (GSK3β) signaling pathway.[2][5][6] This pathway is a critical regulator of cell survival and apoptosis.[5][6]
Asiaticoside treatment promotes the phosphorylation of PI3K, Akt, and GSK3β.[2] The phosphorylation of Akt leads to the inactivation of GSK3β, a key event in promoting cell survival.[2][5] The crucial role of this pathway is underscored by the finding that the protective effects of Asiaticoside can be reversed by a PI3K inhibitor, such as LY294002.[2][4]
Quantitative Data
The following tables summarize quantitative data from studies investigating the effects of Asiaticoside in cardiac research.
Table 1: In Vivo Effects of Asiaticoside on Myocardial I/R Injury in Mice
| Parameter | Control (I/R) | Asiaticoside (Low Dose) | Asiaticoside (High Dose) | Reference |
| Infarct Size (%) | ~50% | ~35% | ~25% | [2] |
| CK-MB (U/L) | Significantly Elevated | Significantly Reduced | More Significantly Reduced | [3] |
| LDH (U/L) | Significantly Elevated | Significantly Reduced | More Significantly Reduced | [3] |
| TUNEL-positive cells (%) | Significantly Increased | Significantly Decreased | More Significantly Decreased | [2] |
Table 2: In Vitro Effects of Asiaticoside on Cardiomyocytes under OGD/R
| Parameter | Control (OGD/R) | Asiaticoside (20 µM) | Reference |
| Cell Viability (%) | Significantly Reduced | Significantly Increased | [7][8] |
| Apoptosis Rate (%) | Significantly Increased | Significantly Decreased | [2][4] |
| Intracellular ROS | Significantly Increased | Significantly Decreased | [2][4] |
| p-Akt/Akt ratio | Baseline | Significantly Increased | [2] |
| p-GSK3β/GSK3β ratio | Baseline | Significantly Increased | [2] |
Experimental Protocols
In Vivo Model: Murine Myocardial Ischemia/Reperfusion (I/R) Injury
This protocol describes the induction of myocardial I/R injury in mice to evaluate the cardioprotective effects of Asiaticoside.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Asiaticoside (dissolved in appropriate vehicle)
-
Anesthetic (e.g., isoflurane)
-
Animal ventilator
-
Surgical instruments
-
6-0 silk suture
Procedure:
-
Animal Preparation and Drug Administration:
-
House mice under standard conditions for at least one week before the experiment.
-
Administer Asiaticoside or vehicle to the respective groups of mice (e.g., via intraperitoneal injection) for a specified period before surgery.
-
-
Anesthesia and Ventilation:
-
Anesthetize the mouse using isoflurane.
-
Intubate the mouse and connect it to an animal ventilator.
-
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Carefully ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture to induce ischemia. Successful ligation can be confirmed by the paling of the anterior ventricular wall.
-
-
Ischemia and Reperfusion:
-
Sham Control:
-
For the sham group, perform the same surgical procedure without ligating the LAD artery.[2]
-
-
Post-operative Care and Analysis:
In Vitro Model: Cardiomyocyte Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
This protocol details the induction of OGD/R injury in cultured cardiomyocytes (e.g., H9c2 or HL-1 cells) to assess the effects of Asiaticoside.
Materials:
-
H9c2 or HL-1 cardiomyocytes
-
Dulbecco's Modified Eagle Medium (DMEM), with and without glucose
-
Fetal Bovine Serum (FBS)
-
Asiaticoside (dissolved in DMSO or other suitable solvent)
-
Hypoxia chamber or incubator (1% O2, 5% CO2, 94% N2)
-
Cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Culture cardiomyocytes in standard DMEM supplemented with 10% FBS until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of Asiaticoside for a specified duration before inducing OGD.
-
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells with phosphate-buffered saline (PBS).
-
Replace the standard culture medium with glucose-free DMEM.
-
Place the cells in a hypoxic chamber for a defined period (e.g., 6 hours) to simulate ischemia.[9]
-
-
Reperfusion:
-
After the OGD period, replace the glucose-free medium with standard DMEM containing glucose and FBS.
-
Return the cells to a normoxic incubator (95% air, 5% CO2) for a specified reperfusion time (e.g., 24 hours).[9]
-
-
Control Groups:
-
Include a normoxic control group that is maintained in standard culture conditions throughout the experiment.
-
Include an OGD/R control group that is subjected to the OGD/R protocol without Asiaticoside treatment.
-
-
Analysis:
Western Blot Analysis of the PI3K/Akt/GSK3β Pathway
This protocol outlines the procedure for analyzing the phosphorylation status of key proteins in the PI3K/Akt/GSK3β pathway.
Materials:
-
Protein lysates from heart tissue or cultured cardiomyocytes
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-GSK3β, anti-p-GSK3β, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification:
-
Extract total protein from tissue or cell samples using RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
-
Visualizations
References
- 1. Cardioprotective effects of asiaticoside against diabetic cardiomyopathy: Activation of the AMPK/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asiaticoside alleviates cardiomyocyte apoptosis and oxidative stress in myocardial ischemia/reperfusion injury via activating the PI3K-AKT-GSK3β pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asiaticoside alleviates cardiomyocyte apoptosis and oxidative stress in myocardial ischemia/reperfusion injury via activating the PI3K-AKT-GSK3β pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asiaticoside attenuates oxygen-glucose deprivation/reoxygenation-caused injury of cardiomyocytes by inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asiatic Acid Alleviates Myocardial Ischemia-Reperfusion Injury by Inhibiting the ROS-Mediated Mitochondria-Dependent Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ascleposide E in the Induction of Immunogenic Cell Death
To the esteemed researchers, scientists, and drug development professionals,
Following a comprehensive review of the current scientific literature, it is important to note that there is no direct scientific evidence or published research to date specifically investigating or establishing Ascleposide E as an inducer of immunogenic cell death (ICD).
Immunogenic cell death is a specific form of regulated cell death that activates an adaptive immune response against antigens from the dying cells. This process is characterized by the release of damage-associated molecular patterns (DAMPs), such as surface-exposed calreticulin (B1178941) (CRT), secreted ATP, and released high mobility group box 1 (HMGB1).[1][2][3][4] While various compounds, including certain chemotherapeutic agents and natural products, have been identified as ICD inducers[5][6], this compound has not been described in this context in the available scientific literature.
The information provided below is therefore a hypothetical framework based on the established principles of ICD induction and the general methodologies used to study potential ICD inducers. Should future research indicate that this compound possesses ICD-inducing properties, these notes and protocols would serve as a foundational guide for investigation.
Hypothetical Application Notes
Product: this compound Application: Preclinical investigation of potential immunogenic cell death (ICD) induction in cancer cell lines.
Background: Immunogenic cell death (ICD) is a promising therapeutic strategy in oncology, as it can transform dying cancer cells into an in-situ vaccine, thereby stimulating a potent and durable anti-tumor immune response.[7][8][9] Key hallmarks of ICD include the surface exposure of calreticulin (CRT), the release of ATP, and the passive release of high mobility group box 1 (HMGB1) from dying cells.[1][2][3] These molecules act as "eat-me" signals and danger signals, respectively, promoting the maturation of dendritic cells (DCs) and subsequent activation of tumor-specific T lymphocytes.[2][6]
Hypothesized Mechanism of Action: If this compound were to induce ICD, it would likely do so by inducing endoplasmic reticulum (ER) stress, a common trigger for CRT exposure.[5][10] This would be followed by the characteristic release of other DAMPs, leading to the activation of an anti-tumor immune response.
Potential Applications in Research:
-
Screening for novel therapeutic agents that can induce an anti-tumor immune response.
-
Investigating the synergy of this compound with immune checkpoint inhibitors.
-
Studying the molecular pathways upstream of DAMPs exposure.
Quantitative Data Summary (Hypothetical)
The following tables present a hypothetical summary of quantitative data that would be generated to assess the ICD-inducing potential of this compound.
Table 1: In Vitro Induction of ICD Hallmarks by this compound
| Treatment Group | Calreticulin (CRT) Surface Exposure (% of Cells) | Extracellular ATP Release (nM) | HMGB1 Release (ng/mL) |
| Vehicle Control | 5.2 ± 1.1 | 15.8 ± 3.5 | 8.9 ± 2.1 |
| This compound (1 µM) | 15.7 ± 2.8 | 45.2 ± 8.1 | 25.6 ± 5.3 |
| This compound (5 µM) | 48.9 ± 5.4 | 120.6 ± 15.7 | 78.4 ± 11.2 |
| This compound (10 µM) | 65.3 ± 6.1 | 185.4 ± 20.3 | 112.7 ± 14.8 |
| Positive Control (Doxorubicin, 1 µM) | 70.1 ± 5.9 | 210.2 ± 25.1 | 125.3 ± 16.9 |
Table 2: this compound-Induced Dendritic Cell (DC) Maturation
| Treatment of co-cultured dying cancer cells | CD80 Expression on DCs (% positive) | CD86 Expression on DCs (% positive) | IL-12p70 Secretion by DCs (pg/mL) |
| Vehicle Control | 12.3 ± 2.5 | 15.1 ± 3.1 | 35.7 ± 7.8 |
| This compound (5 µM) | 45.8 ± 5.2 | 52.4 ± 6.3 | 150.2 ± 21.5 |
| Positive Control (Doxorubicin, 1 µM) | 55.6 ± 6.1 | 60.1 ± 7.5 | 180.9 ± 25.4 |
Experimental Protocols (Hypothetical)
Protocol 1: Assessment of Calreticulin (CRT) Surface Exposure by Flow Cytometry
-
Cell Culture and Treatment: Seed cancer cells (e.g., CT26 colon carcinoma) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a positive control (e.g., Doxorubicin) for 24-48 hours.
-
Cell Staining: Gently harvest the cells and wash with ice-cold PBS. Resuspend the cells in a binding buffer and incubate with an anti-CRT antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) for 30 minutes on ice in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate on the live cell population (e.g., using a viability dye like propidium (B1200493) iodide) and quantify the percentage of CRT-positive cells.
Protocol 2: Measurement of Extracellular ATP Release
-
Cell Culture and Treatment: Seed cancer cells in a 96-well plate and treat with this compound as described above.
-
Supernatant Collection: After the treatment period, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant.
-
ATP Quantification: Use a commercially available luciferin/luciferase-based ATP assay kit. Mix the supernatant with the ATP reagent in a luminometer-compatible plate. Measure the luminescence, which is proportional to the ATP concentration. Generate a standard curve with known ATP concentrations to quantify the results.
Protocol 3: Quantification of HMGB1 Release by ELISA
-
Cell Culture and Treatment: Culture and treat cancer cells with this compound in a 24-well plate.
-
Supernatant Collection: Collect the cell culture supernatant after the treatment period.
-
ELISA: Use a commercial HMGB1 ELISA kit. Add the collected supernatants and HMGB1 standards to the wells of the ELISA plate pre-coated with an anti-HMGB1 antibody. Follow the kit's instructions for incubation with detection antibodies and substrate. Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the HMGB1 concentration based on the standard curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway of this compound-induced ICD.
Caption: Workflow for investigating this compound as an ICD inducer.
References
- 1. Screening of novel immunogenic cell death inducers within the NCI Mechanistic Diversity Set - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunogenic cell death inducers as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of immunogenic cell death and its relevance for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Emerging role of immunogenic cell death in cancer immunotherapy [frontiersin.org]
- 5. Stimulators of immunogenic cell death for cancer therapy: focusing on natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatorial Strategies for the Induction of Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunogenic Cell Death and Elimination of Immunosuppressive Cells: A Double-Edged Sword of Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scientificarchives.com [scientificarchives.com]
- 10. Immunogenic cell death - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Ascleposide E-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and characterizing drug delivery systems based on the triterpenoid (B12794562) glycoside, Ascleposide E. Due to the limited publicly available data specifically for this compound, the quantitative data presented in the tables are hypothetical and based on typical values reported for similar saponin-based formulations. These notes offer detailed methodologies for key experiments to enable the formulation and evaluation of this compound-loaded nanoparticles, liposomes, and micelles.
Introduction to this compound
This compound is a naturally occurring triterpenoid glycoside belonging to the saponin (B1150181) family. Saponins are known for their amphiphilic nature, which makes them attractive candidates for use in drug delivery systems as either the active pharmaceutical ingredient (API) or as a functional excipient.[1] The poor aqueous solubility of many triterpenoids like this compound often limits their bioavailability, necessitating advanced formulation strategies to enhance their therapeutic potential.[2] Encapsulation of this compound into nanoparticles, liposomes, or micelles can improve its solubility, stability, and pharmacokinetic profile.
Formulation of this compound-Based Drug Delivery Systems
The successful formulation of this compound into a drug delivery system is critical for its therapeutic efficacy. The choice of formulation will depend on the desired route of administration, release profile, and target site.
This compound-Loaded Nanoparticles
Polymeric nanoparticles can encapsulate hydrophobic drugs like this compound, protecting them from degradation and enabling controlled release.
Table 1: Hypothetical Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
| Formulation Code | Polymer:Drug Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| AE-NP-01 | 10:1 | 155 ± 5.2 | 0.12 ± 0.02 | -25.3 ± 1.8 | 85.4 ± 3.1 | 7.8 ± 0.3 |
| AE-NP-02 | 5:1 | 180 ± 6.8 | 0.18 ± 0.03 | -22.1 ± 2.1 | 78.2 ± 2.5 | 13.1 ± 0.5 |
| AE-NP-03 | 2:1 | 210 ± 8.1 | 0.25 ± 0.04 | -18.9 ± 1.5 | 65.7 ± 4.2 | 21.9 ± 1.1 |
This compound-Loaded Liposomes
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.[3]
Table 2: Hypothetical Characteristics of this compound-Loaded Liposomes
| Formulation Code | Lipid Composition (Molar Ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| AE-LIP-01 | DPPC:Cholesterol (7:3) | 120 ± 4.5 | 0.15 ± 0.03 | -15.6 ± 1.2 | 75.8 ± 2.9 |
| AE-LIP-02 | DSPC:Cholesterol:DSPE-PEG(2000) (5:4:1) | 110 ± 3.9 | 0.11 ± 0.02 | -8.2 ± 0.9 | 82.1 ± 3.5 |
| AE-LIP-03 | Soy PC:Cholesterol (6:4) | 135 ± 5.1 | 0.19 ± 0.04 | -20.4 ± 1.7 | 71.3 ± 4.1 |
This compound-Based Micelles
Saponins themselves can act as natural surfactants to form micelles for the solubilization of hydrophobic drugs.[4]
Table 3: Hypothetical Properties of this compound-Based Micelles
| Formulation Code | This compound Concentration (mg/mL) | Critical Micelle Concentration (CMC) (µg/mL) | Micelle Size (nm) | Polydispersity Index (PDI) | Drug Solubilization Capacity (mg/mL) |
| AE-MIC-01 | 1 | 50 | 25 ± 2.1 | 0.21 ± 0.03 | 0.15 |
| AE-MIC-02 | 5 | 50 | 30 ± 2.8 | 0.18 ± 0.02 | 0.78 |
| AE-MIC-03 | 10 | 50 | 38 ± 3.2 | 0.15 ± 0.03 | 1.62 |
Experimental Protocols
Detailed protocols for the preparation and characterization of this compound drug delivery systems are provided below.
Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of a stabilizer, such as polyvinyl alcohol (PVA), in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry for long-term storage.
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)[5]
-
Lipid Film Formation: Dissolve the desired lipids (e.g., 100 mg of DPPC and 25 mg of cholesterol) and 10 mg of this compound in a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).[5]
In Vitro Drug Release Study (Dialysis Bag Method)[7]
-
Sample Preparation: Disperse a known amount of this compound-loaded nanoparticles or liposomes in a release medium (e.g., PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions).
-
Dialysis Setup: Place the dispersion into a dialysis bag (with a suitable molecular weight cut-off, e.g., 10 kDa).
-
Release Study: Immerse the sealed dialysis bag in a larger volume of the release medium at 37°C with continuous stirring.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Cytotoxicity Assessment (MTT Assay)[1][8]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of free this compound and this compound-loaded formulations for 24, 48, or 72 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
Table 4: Hypothetical IC50 Values of this compound Formulations against Various Cancer Cell Lines
| Formulation | HeLa (µM) | MCF-7 (µM) | A549 (µM) |
| Free this compound | 25.8 ± 2.1 | 32.5 ± 2.8 | 45.1 ± 3.5 |
| AE-NP-01 | 12.3 ± 1.5 | 15.7 ± 1.9 | 21.8 ± 2.3 |
| AE-LIP-02 | 10.1 ± 1.2 | 13.2 ± 1.6 | 18.9 ± 2.0 |
| AE-MIC-02 | 18.9 ± 1.8 | 24.6 ± 2.2 | 33.7 ± 2.9 |
Cellular Uptake Study (Confocal Laser Scanning Microscopy)
-
Fluorescent Labeling: Label the this compound delivery system with a fluorescent dye (e.g., Rhodamine B or FITC).
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Treatment: Treat the cells with the fluorescently labeled formulations for various time points (e.g., 1, 4, 8 hours).
-
Fixation and Staining: After incubation, wash the cells with PBS, fix them with 4% paraformaldehyde, and stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on glass slides and visualize the cellular uptake of the formulations using a confocal laser scanning microscope.
Signaling Pathways Modulated by this compound
Saponins are known to exert their biological effects, including anti-inflammatory and cytotoxic activities, by modulating various intracellular signaling pathways.[1] The following diagrams illustrate potential pathways that may be affected by this compound.
Caption: Experimental workflow for developing and evaluating this compound drug delivery systems.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.
Caption: Postulated interaction of this compound with the PI3K/Akt survival pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. EP2815746A1 - Saponin nano-micelle and preparation method, use and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 3. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioencapsulation.net [bioencapsulation.net]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Ascleposide E
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ascleposide E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a naturally occurring sesquiterpenoid compound.[1][2][3][4] Like many natural products, it exhibits poor solubility in water, which can significantly hinder its therapeutic development.[5][6] Low aqueous solubility can lead to poor absorption and limited bioavailability when administered orally, making it a critical challenge to overcome in preclinical and clinical studies.[7][8][9] Information from suppliers indicates that this compound is soluble in organic solvents such as DMSO, Pyridine, Methanol, and Ethanol, which implies limited solubility in aqueous media.[1][2]
Q2: What are the primary strategies for improving the aqueous solubility of poorly soluble compounds like this compound?
Several established techniques can be employed to enhance the solubility of poorly water-soluble drugs.[8][10] The most common approaches include:
-
Physical Modifications:
-
Complexation:
-
Use of Excipients:
-
Nanotechnology Approaches:
-
Chemical Modifications:
The selection of an appropriate method depends on the specific physicochemical properties of this compound, the desired dosage form, and the intended route of administration.[6][8]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during experiments aimed at improving this compound solubility.
Issue 1: this compound precipitates out of solution when preparing aqueous stocks.
Possible Cause: The concentration of this compound exceeds its intrinsic aqueous solubility.
Solutions:
-
Determine the Equilibrium Solubility: Before attempting to prepare stock solutions, it is crucial to determine the baseline equilibrium solubility of this compound in your aqueous buffer of choice. The shake-flask method is the gold standard for this purpose.[24]
-
Utilize Co-solvents: For many laboratory-scale experiments, the use of a co-solvent system is a rapid and effective way to increase solubility.[9][19][25] Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[11][26]
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol outlines the standard shake-flask method to determine the equilibrium solubility of this compound in an aqueous buffer.[24][27][28]
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Add an excess amount of this compound powder to a series of glass vials.
-
Add a known volume of the aqueous buffer to each vial.
-
Tightly seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[24]
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[24]
-
After incubation, cease agitation and allow the samples to rest to let undissolved particles settle.
-
Centrifuge the vials to pellet any remaining solid material.
-
Carefully collect an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any fine particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
The average concentration from replicate experiments represents the equilibrium solubility.
Protocol 2: Improving this compound Solubility with Co-solvents
This protocol describes the use of co-solvents to enhance the solubility of this compound for in vitro studies. Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs).[9][19][25]
Materials:
-
This compound
-
Co-solvent (e.g., DMSO, Ethanol)
-
Aqueous buffer
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% co-solvent (e.g., 10 mM in DMSO).
-
To prepare the final working solution, perform a serial dilution of the stock solution into the aqueous buffer.
-
It is critical to ensure the final concentration of the co-solvent in the working solution is low (typically <1%) to avoid off-target effects in biological assays.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration of this compound is too high for that percentage of co-solvent.
Protocol 3: Preparation of an this compound-Cyclodextrin Inclusion Complex
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[5][16][29] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[17]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Determine the stoichiometric ratio for complexation (often 1:1) using methods like the continuous variation (Job's plot) method.[18]
-
Dissolve HP-β-CD in deionized water with gentle heating and stirring to form a clear solution.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Remove the organic solvent under reduced pressure.
-
Freeze the resulting aqueous solution and then lyophilize (freeze-dry) to obtain a solid powder of the this compound/HP-β-CD inclusion complex.
-
The solubility of the complex can then be determined using the shake-flask method (Protocol 1).
Protocol 4: Formulation of this compound in Solid Lipid Nanoparticles (SLNs)
SLNs are lipid-based nanocarriers that can encapsulate lipophilic drugs, improving their stability and aqueous dispersibility.[20][21][30] This protocol describes a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Deionized water
-
High-shear homogenizer
-
Probe sonicator
-
Water bath
Procedure:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid to form the lipid phase.
-
In a separate vessel, heat the deionized water containing the surfactant to the same temperature to form the aqueous phase.
-
Add the hot aqueous phase to the lipid phase and immediately homogenize using a high-shear homogenizer for a few minutes to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-power ultrasonication using a probe sonicator for several minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The resulting SLN dispersion can be characterized for particle size, zeta potential, and encapsulation efficiency.
Data Presentation
Table 1: Hypothetical Solubility Enhancement of this compound using Different Methods
| Formulation Method | Vehicle/Carrier | This compound Solubility (µg/mL) | Fold Increase |
| Unformulated | Aqueous Buffer (pH 7.4) | 5 | 1 |
| Co-solvency | 5% Ethanol in Buffer | 50 | 10 |
| Inclusion Complex | 2% HP-β-Cyclodextrin | 250 | 50 |
| Solid Dispersion | PVP K30 (1:5 ratio) | 600 | 120 |
| Nanoparticle | Solid Lipid Nanoparticles | 950 | 190 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for selecting and evaluating solubility enhancement strategies.
Caption: Formation of a water-soluble this compound-cyclodextrin inclusion complex.
References
- 1. This compound | CAS:325686-49-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | 325686-49-5 [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ijmsdr.org [ijmsdr.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ashland.com [ashland.com]
- 14. jddtonline.info [jddtonline.info]
- 15. youtube.com [youtube.com]
- 16. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 17. [PDF] Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside | Semantic Scholar [semanticscholar.org]
- 18. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cosolvent - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 24. researchgate.net [researchgate.net]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 27. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 28. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 29. mdpi.com [mdpi.com]
- 30. Etoposide-loaded nanoparticles made from glyceride lipids: Formulation, characterization, in vitro drug release, and stability evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Ascleposide E stability and degradation pathways
Welcome to the technical support center for Ascleposide E. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting issues related to the stability and degradation of this compound during experimental procedures. The following information is curated from established principles of natural product chemistry and forced degradation studies of structurally related steroidal glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the likely stability issues I might encounter with this compound?
A1: this compound, as a steroidal glycoside, may be susceptible to degradation under several conditions. The primary points of instability are the glycosidic linkages and the steroidal backbone. Key concerns include:
-
Hydrolysis: The glycosidic bonds are susceptible to cleavage under acidic or basic conditions, which would release the sugar moieties and the aglycone. Acid-catalyzed hydrolysis is a common degradation pathway for glycosides.[1]
-
Oxidation: The steroidal nucleus and the sugar units may contain functional groups that are sensitive to oxidation. This can be initiated by exposure to air (auto-oxidation), peroxides, or other oxidizing agents. The cleavage of glycosidic bonds can also be initiated by oxidative processes.[2][3][4][5][6]
-
Thermal Stress: High temperatures can accelerate hydrolysis and other degradation reactions, potentially leading to the loss of the glycosidic chain or alterations to the steroidal structure.[7][8]
-
Photodegradation: Exposure to UV or visible light can lead to the formation of reactive species that may degrade the molecule. While specific data for this compound is unavailable, many complex organic molecules exhibit some degree of photosensitivity.
Q2: I am seeing unexpected peaks in my HPLC analysis after storing my this compound solution. What could be the cause?
A2: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. To troubleshoot this, consider the following:
-
Storage Conditions: Was the solution stored at an appropriate temperature and protected from light? Inappropriate storage is a common cause of degradation.
-
Solvent: The solvent used to dissolve this compound can impact its stability. Ensure the solvent is of high purity and free from contaminants like peroxides (in the case of ethers) or acidic/basic impurities.
-
pH of the Solution: If you are working with buffered solutions, ensure the pH is within a stable range for this compound. As a general precaution, neutral or slightly acidic pH is often preferable for glycosides to minimize base-catalyzed degradation.
-
Sample Preparation: The process of sample preparation itself might introduce stressors. For example, prolonged heating to dissolve the compound could initiate thermal degradation.
Q3: How can I perform a forced degradation study on this compound to understand its stability profile?
A3: A forced degradation study systematically exposes the drug substance to various stress conditions to identify potential degradation products and pathways. A typical study would involve the following conditions:
-
Acidic Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) at room temperature and an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat a solution of this compound with a dilute base (e.g., 0.1 M NaOH) at room temperature and an elevated temperature.
-
Oxidative Degradation: Expose a solution of this compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solid sample and a solution of this compound to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.
For each condition, samples should be analyzed at various time points using a stability-indicating analytical method, typically HPLC, to quantify the remaining this compound and monitor the formation of degradation products.
Troubleshooting Guides
Issue: Rapid Degradation Observed in Acidic Media
-
Problem: You observe a significant decrease in the peak area of this compound and the appearance of one or more new peaks when working in an acidic buffer.
-
Probable Cause: Acid-catalyzed hydrolysis of the glycosidic bond(s). This is a common degradation pathway for glycosides, leading to the cleavage of sugar moieties.[1]
-
Troubleshooting Steps:
-
pH Adjustment: If possible for your experiment, increase the pH of your solution to a less acidic or neutral range.
-
Temperature Control: Perform your experiments at a lower temperature to reduce the rate of hydrolysis.
-
Time Limitation: Minimize the time that this compound is exposed to acidic conditions.
-
Buffer Selection: Certain buffer components can catalyze hydrolysis. Consider screening different buffer systems.
-
Issue: Inconsistent Results in Repetitive Experiments
-
Problem: You are getting variable results for the concentration or activity of this compound across different experimental runs.
-
Probable Cause: Uncontrolled environmental factors may be causing inconsistent degradation.
-
Troubleshooting Steps:
-
Light Exposure: Ensure that all sample preparation and handling steps are performed with consistent protection from light. Use amber vials or cover glassware with aluminum foil.
-
Oxygen Exposure: If oxidative degradation is suspected, consider de-gassing your solvents and blanketing your sample solutions with an inert gas like nitrogen or argon.
-
Temperature Fluctuation: Use temperature-controlled equipment (e.g., water baths, incubators) to maintain a consistent temperature throughout your experiments.
-
Solvent Purity: Use freshly opened, high-purity solvents to avoid contaminants that could catalyze degradation.
-
Quantitative Data Summary
As specific quantitative stability data for this compound is not available in the public domain, the following table provides a general framework for how such data would be presented. Researchers are encouraged to generate their own data based on the experimental protocols outlined below.
| Stress Condition | Parameter | Time Point 1 | Time Point 2 | Time Point 3 | % Degradation | Major Degradants (Hypothetical) |
| 0.1 M HCl (60°C) | % Assay | 95.2 | 85.1 | 70.3 | 29.7 | Aglycone + Sugar Moieties |
| 0.1 M NaOH (60°C) | % Assay | 98.1 | 92.5 | 85.6 | 14.4 | Isomerized Products |
| 3% H₂O₂ (RT) | % Assay | 99.0 | 96.8 | 93.2 | 6.8 | Oxidized Steroid Core |
| Dry Heat (80°C) | % Assay | 99.5 | 98.0 | 96.1 | 3.9 | Anhydro Products |
| Photolysis (ICH Q1B) | % Assay | 97.3 | 91.7 | 84.5 | 15.5 | Photodegradation Products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products of varying polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Based on the UV spectrum of this compound. If unknown, a photodiode array (PDA) detector is recommended to determine the optimal wavelength and to check for peak purity.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL). Dilute further with the initial mobile phase composition as needed.
Protocol 2: Forced Degradation Study Workflow
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Keep one set at room temperature and another in a 60°C water bath.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep one set at room temperature and another in a 60°C water bath.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a vial of the stock solution in an 80°C oven.
-
Photostability: Place a vial of the stock solution and a solid sample in a photostability chamber according to ICH Q1B guidelines. Include a dark control wrapped in aluminum foil.
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid/base hydrolysis): Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including an unstressed control, using the developed stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation for this compound and determine the relative peak areas of any degradation products.
Visualizations
Caption: Hypothetical degradation pathways of this compound under forced stress conditions.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Oxidative Cleavage of Glycosidic Bonds by Synthetic Mimics of Lytic Polysaccharide Monooxygenases (LPMOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Oxidative Degradation of Carbohydrates During Oxygen Delignktcation. I. Reaction of Methyl β-D-Glucopyranoside with Photochemically Generated Hydroxyl Radicals | Semantic Scholar [semanticscholar.org]
- 7. Thermal degradation of methyl beta-D-glucoside. a theoretical study of plausible reaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [논문]Thermal degradation of glycosides, III. Degradation of cardenolide glycosides [scienceon.kisti.re.kr]
Technical Support Center: Ascleposide E Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Ascleposide E. The following information is designed to provide practical guidance and detailed methodologies to assist researchers in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when extracting this compound from Asclepias tuberosa?
A1: The primary initial challenges include low extraction yield, co-extraction of a wide range of impurities, and potential degradation of this compound during the process. The concentration of this compound in the plant material can be inherently low and may vary depending on factors like the plant's age, harvesting time, and storage conditions.
Q2: Which solvent system is most effective for the initial extraction of this compound?
A2: Polar solvents are generally used for extracting cardiac glycosides like this compound. Aqueous ethanol (B145695) (80-95%) or methanol (B129727) are common choices.[1] Hot solvent extraction, such as reflux, can increase the extraction yield. However, it's crucial to control the temperature to prevent the degradation of thermolabile compounds.[1]
Q3: I am observing a low yield of this compound in my crude extract. What are the potential causes and solutions?
A3: Low yield is a frequent issue in natural product extraction. Potential causes include:
-
Poor Quality of Plant Material: The concentration of this compound can vary. It is advisable to use properly identified, dried, and finely powdered plant material.[2]
-
Inefficient Extraction: The solvent, temperature, or duration of extraction may not be optimal. Consider experimenting with different polar solvents or using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[3]
-
Compound Degradation: this compound may be sensitive to high temperatures, prolonged extraction times, or pH changes.[4]
Q4: My crude extract contains a lot of pigments and other impurities. How can I perform an initial cleanup?
A4: A common initial purification step is solvent partitioning. This technique separates compounds based on their differential solubility in two immiscible solvents. For a crude extract obtained with a polar solvent, you can partition it between a non-polar solvent (like n-hexane) and a more polar solvent (like methanol/water). This will help in removing non-polar impurities such as lipids and chlorophyll.[5]
Q5: What are the recommended chromatographic techniques for purifying this compound?
A5: A multi-step chromatographic approach is often necessary for the purification of this compound.[6]
-
Macroporous Resin Chromatography: This is an effective initial column chromatography step for enriching glycosides from the crude extract.[7][8]
-
Silica (B1680970) Gel Column Chromatography: This is a standard technique for separating compounds based on polarity. A gradient elution with a solvent system like chloroform-methanol or ethyl acetate-methanol is commonly used.[9]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the final polishing step to obtain high-purity this compound. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is often employed.[2][10]
Q6: I'm having trouble with peak tailing and poor separation during HPLC analysis of this compound. What could be the cause?
A6: Poor peak shape in HPLC can be due to several factors:
-
Sample-Mobile Phase Incompatibility: Ensure your sample is fully dissolved in the initial mobile phase.[11]
-
Column Overloading: Injecting too much sample can lead to broad and asymmetric peaks.
-
Secondary Interactions: The silanol (B1196071) groups on the silica-based column can interact with polar analytes. Adding a small amount of an acid (like trifluoroacetic acid or formic acid) to the mobile phase can suppress these interactions and improve peak shape.[11]
-
Column Degradation: An old or contaminated column can lead to poor performance.
Troubleshooting Guides
Extraction Phase
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Crude Extract | Incomplete extraction due to improper solvent or conditions. | - Ensure the plant material is finely powdered to increase surface area. - Experiment with different solvent systems (e.g., varying percentages of ethanol or methanol in water).[1] - Increase extraction time or perform multiple extraction cycles. - Consider using heat (reflux) or alternative extraction methods like sonication.[1] |
| Degradation of this compound during extraction. | - Avoid excessively high temperatures (above 60°C) if using heat. - Minimize exposure to light and air during the process. | |
| Crude extract is highly viscous and difficult to handle. | High concentration of co-extracted sugars and other polar compounds. | - Perform a preliminary precipitation step by adding the concentrated extract to a larger volume of a less polar solvent (e.g., acetone) to precipitate some of the highly polar impurities. |
Purification Phase
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation on silica gel column chromatography. | Inappropriate solvent system. | - Optimize the mobile phase composition by running Thin Layer Chromatography (TLC) with different solvent combinations first. Aim for an Rf value of 0.2-0.3 for this compound.[9] - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Column overloading. | - Reduce the amount of crude extract loaded onto the column. A general rule is to use a 1:20 to 1:50 ratio of sample to silica gel by weight.[9] | |
| Irregular column packing. | - Ensure the silica gel is packed uniformly without any cracks or channels. A slurry packing method is generally preferred. | |
| Low recovery of this compound from the column. | Irreversible adsorption onto the stationary phase. | - If using silica gel, which is slightly acidic, consider adding a small amount of a neutral or slightly basic modifier to the mobile phase if this compound is sensitive to acid. - Switch to a different stationary phase like neutral alumina (B75360) or a reversed-phase material. |
| Co-elution of impurities in preparative HPLC. | Sub-optimal mobile phase or gradient. | - Adjust the gradient slope to improve the resolution between this compound and the impurity peaks. - Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or adding ion-pairing reagents if applicable. |
| Column overloading. | - Reduce the injection volume or the concentration of the sample. |
Quantitative Data Summary
| Parameter | Typical Values / Conditions | Reference |
| Extraction Solvent | 80-95% Ethanol or Methanol | [1] |
| Extraction Method | Reflux extraction can provide higher yields than shaking at room temperature. | [1] |
| Initial Purification | Solvent partitioning with n-hexane and methanol/water. | [5] |
| Macroporous Resin | Non-polar or weakly polar resins are often effective for glycoside enrichment. Elution is typically performed with aqueous ethanol (e.g., 40-70%). | [7][8] |
| Silica Gel Chromatography Mobile Phase | Gradient of Chloroform (B151607):Methanol or Ethyl Acetate:Methanol. | [9] |
| Preparative HPLC Column | Reversed-phase C18 | [2] |
| Preparative HPLC Mobile Phase | Gradient of Acetonitrile and Water | [2] |
Detailed Experimental Protocols
Protocol 1: Extraction of this compound from Asclepias tuberosa
-
Plant Material Preparation: Dry the roots of Asclepias tuberosa at 40-50°C and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Alternatively, perform a reflux extraction with 80% ethanol for 2-3 hours.[1]
-
-
Filtration and Concentration: Filter the extract through filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Purification of this compound by Column Chromatography
-
Initial Cleanup (Solvent Partitioning):
-
Suspend the crude extract in a mixture of methanol and water (9:1 v/v).
-
Partition the suspension with an equal volume of n-hexane in a separatory funnel.
-
Separate the lower methanolic layer and concentrate it to obtain a hexane-defatted extract.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a slurry packing method with chloroform.
-
Dissolve the hexane-defatted extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% chloroform and gradually increasing the percentage of methanol (e.g., chloroform:methanol 98:2, 95:5, 90:10, etc.).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the pure fractions and concentrate them.
-
-
Preparative HPLC:
-
Further purify the enriched this compound fraction using a preparative HPLC system equipped with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water. The exact gradient profile should be optimized based on analytical HPLC results.
-
Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Logical troubleshooting guide for addressing low this compound yield.
References
- 1. Effect of Extraction Solvent/Technique on the Antioxidant Activity of Selected Medicinal Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. media.neliti.com [media.neliti.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. Enrichment and Purification of Syringin, Eleutheroside E and Isofraxidin from Acanthopanax senticosus by Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.uvic.ca [web.uvic.ca]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ascleposide E for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Ascleposide E concentration in cytotoxicity assays.
Section 1: Frequently Asked Questions (FAQs) for this compound
This section addresses common questions related to the handling and use of this compound in cell-based assays.
Q1: How should I dissolve this compound for my experiments?
A1: this compound, like many organic small molecules, may have limited aqueous solubility. The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][2] It is crucial to use anhydrous, cell culture-grade DMSO.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a strong organic solvent is diluted into an aqueous solution like cell culture medium.[2] To prevent this:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture wells is as low as possible, typically below 0.5% and ideally below 0.1%, to prevent solvent-induced cytotoxicity.[2][3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[4]
-
Use Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in DMSO before the final dilution into the culture medium. This gradual reduction in concentration can help maintain solubility.[1]
-
Rapid Mixing: When adding the this compound stock to the medium, gently agitate or swirl the medium to ensure rapid and even distribution, which can prevent localized high concentrations that lead to precipitation.[4]
-
Gentle Warming and Sonication: For the stock solution, gentle warming (not exceeding 50°C) or brief sonication can aid in complete dissolution before you begin making dilutions.[4]
Q3: What concentration range of this compound should I start with?
A3: For an initial experiment, it is recommended to use a wide, logarithmic range of concentrations to determine the approximate cytotoxic window. A common starting range might span from 0.01 µM to 100 µM (e.g., 0.01, 0.1, 1, 10, 100 µM). This approach helps to efficiently identify the concentration range where the half-maximal inhibitory concentration (IC50) is likely to be found.
Q4: How should I store my this compound stock solution?
A4: Store the solid, powdered this compound at -20°C for long-term stability. Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C.[4]
Section 2: Quantitative Data Summary
The cytotoxic effect of this compound is highly dependent on the cell line, incubation time, and assay method used. The following table provides a hypothetical example of data that could be generated from a dose-response experiment. Researchers must determine these values empirically for their specific experimental system.
| Cell Line | This compound Concentration Range (µM) | Incubation Time (hr) | Assay Type | Observed IC50 (µM) |
| A549 (Lung Carcinoma) | 0.1 - 100 | 48 | MTT | ~15.5 |
| MCF-7 (Breast Carcinoma) | 0.1 - 100 | 48 | MTT | ~28.2 |
| HepG2 (Hepatoma) | 0.1 - 100 | 48 | LDH Release | ~12.8 |
| Wi38 (Normal Fibroblast) | 0.1 - 100 | 48 | MTT | >100 |
Note: The data presented above are for illustrative purposes only and are not actual experimental results for this compound. IC50 values can vary significantly between different studies and laboratories.[5]
Section 3: Experimental Workflow and Logic Diagrams
Visual aids can clarify complex experimental processes and troubleshooting logic. The following diagrams were generated using Graphviz and adhere to the specified design constraints.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Ascleposide E experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with Ascleposide E.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems in a question-and-answer format, providing potential causes and solutions to guide your research.
Cell Viability Assays (e.g., MTT, MTS)
Q1: Why are my IC50 values for this compound inconsistent across experiments?
A1: Inconsistent IC50 values are a common issue and can stem from several sources:
-
Cell-Based Variability:
-
Cell Passage Number: Using cells of a high passage number can lead to phenotypic drift. Always use cells within a consistent and low passage range.
-
Cell Seeding Density: Inconsistent initial cell numbers will lead to variability. Ensure you have a homogenous cell suspension and use calibrated pipettes for seeding.[1]
-
Cell Health: Only use cells that are in the exponential growth phase and have high viability (>90%) before starting an experiment. Cultures that are confluent or overly sparse can respond differently to treatment.[2]
-
-
Compound-Related Issues:
-
Solubility: this compound may precipitate out of solution at higher concentrations, especially in media with serum. Visually inspect your treatment wells for any precipitate. Consider using a lower percentage of DMSO or a different solvent system if solubility is an issue.
-
Stability: The compound may degrade over the course of a long incubation period. Consider the stability of this compound in your culture medium.
-
-
Assay-Specific Problems:
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth.[1] To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for experimental data.[1]
-
Incubation Time: Ensure incubation times with both the compound and the viability reagent are consistent across all plates and experiments.
-
Q2: My MTT/MTS assay shows a decrease in cell viability, but I don't see a corresponding increase in cell death with a cytotoxicity assay (like LDH release). Why?
A2: This discrepancy often arises because MTT/MTS assays measure metabolic activity (specifically mitochondrial reductase activity), not cell death directly.[3]
-
Mitochondrial Inhibition: this compound might be inhibiting mitochondrial function without immediately causing cell membrane rupture (which is what the LDH assay measures). This would reduce the conversion of MTT to formazan (B1609692), giving a false impression of cytotoxicity.[3]
-
Cytostatic Effects: The compound may be cytostatic rather than cytotoxic, meaning it halts cell proliferation without killing the cells. A metabolic assay would show a lower signal over time compared to the control simply because there are fewer cells, but a membrane integrity assay would show no change.
-
Solution: Use a multi-assay approach. Complement your metabolic assay with a direct measure of cytotoxicity (e.g., LDH assay) and a cell counting method to differentiate between cytotoxic and cytostatic effects.
Apoptosis Assays (e.g., Annexin V/PI Flow Cytometry)
Q1: I am seeing a high percentage of Annexin V positive cells in my negative control group.
A1: This indicates that your cells are undergoing apoptosis for reasons other than your treatment.
-
Poor Cell Health: The initial cell culture may be unhealthy due to over-confluence, nutrient deprivation, or high passage number.[4]
-
Harsh Sample Preparation: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to false positives.[4] Use a gentle dissociation reagent like Accutase if needed and centrifuge at low speeds (e.g., 300 x g).[5]
-
Extended Incubation: Leaving cells in staining buffer for too long or delaying analysis after staining can lead to an increase in apoptotic cells.
Q2: My treated samples do not show a clear separation between live, early apoptotic, late apoptotic, and necrotic populations in the flow cytometry plot.
A2: Poor separation can obscure results and is often due to technical issues with the assay or instrument setup.
-
Incorrect Compensation: Spectral overlap between the fluorochromes (e.g., FITC for Annexin V and PI) can cause "smearing" of populations. Always run single-color controls for each fluorochrome to set compensation correctly.[4]
-
Inappropriate Voltage Settings: The photomultiplier tube (PMT) voltages for your detectors may not be optimal. Use a negative (unstained) control to set the baseline voltage where the cell population is visible but on-scale.[4]
-
Timing of Analysis: Apoptosis is a dynamic process.[5] If you analyze too early, you may not see a significant effect. If you analyze too late, most cells may have progressed to late apoptosis/necrosis. It is crucial to perform a time-course experiment to determine the optimal endpoint for your specific cell line and this compound concentration.[6]
Western Blotting
Q1: I am trying to detect cleaved Caspase-3, but the signal is very weak or absent, even though my apoptosis assay suggests cells are dying.
A1: Detecting cleaved caspases can be challenging. Several factors could be at play:
-
Transient Signal: Caspase activation can be a rapid and transient event. You may be missing the peak time point of activation. A detailed time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended.[7]
-
Protein Degradation: Samples must be prepared quickly and kept on ice. Use lysis buffers containing protease and phosphatase inhibitors to prevent degradation of your target proteins.[8]
-
Low Protein Expression: The amount of activated caspase may be below the detection limit of your antibody. Ensure you load a sufficient amount of total protein (20-40 µg is typical).
-
Antibody Quality: Not all antibodies are created equal. Ensure your primary antibody is validated for Western Blot and is specific for the cleaved form of the protein.
Q2: My housekeeping protein (e.g., GAPDH, β-actin) levels are inconsistent across my samples.
A2: Inconsistent housekeeping protein levels make it impossible to reliably compare the expression of your target protein.
-
Inaccurate Protein Quantification: Ensure your protein concentration measurement (e.g., BCA assay) is accurate. Pipetting errors during this step are a common source of variability.
-
Uneven Loading: Double-check your calculations and pipetting when loading samples onto the gel.
-
Poor Transfer: An uneven transfer from the gel to the membrane can cause variability. Ensure there are no air bubbles between the gel and membrane and that the transfer "sandwich" is assembled correctly. A Ponceau S stain of the membrane after transfer can help visualize the evenness of the transfer.[9]
-
Housekeeping Protein is Affected by Treatment: Some treatments can alter the expression of common housekeeping genes. If you suspect this is the case with this compound, you may need to test other housekeeping proteins or use a total protein stain for normalization.
Section 2: Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: Example IC50 Values for this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | Breast | 48 | e.g., 15.2 ± 1.8 |
| A549 | Lung | 48 | e.g., 25.7 ± 3.1 |
| HCT116 | Colon | 48 | e.g., 11.5 ± 1.3 |
| MCF-7 | Breast | 72 | e.g., 9.8 ± 1.1 |
| A549 | Lung | 72 | e.g., 18.4 ± 2.5 |
| HCT116 | Colon | 72 | e.g., 7.1 ± 0.9 |
Table 2: Example Densitometry Analysis of Western Blot Results
| Target Protein | Treatment (this compound, 24h) | Relative Expression (normalized to Loading Control) | Fold Change (vs. Control) |
| Bax | Control (0 µM) | 1.00 | 1.0 |
| 10 µM | 1.85 | 1.85 | |
| 20 µM | 2.60 | 2.60 | |
| Bcl-2 | Control (0 µM) | 1.00 | 1.0 |
| 10 µM | 0.65 | 0.65 | |
| 20 µM | 0.30 | 0.30 | |
| Cleaved PARP | Control (0 µM) | 1.00 | 1.0 |
| 10 µM | 3.50 | 3.50 | |
| 20 µM | 6.80 | 6.80 |
Section 3: Experimental Protocols
Cell Viability - MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old media from the wells and add media containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Apoptosis - Annexin V-FITC/PI Staining Protocol
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle method (e.g., Trypsin-EDTA, followed by neutralization with serum-containing media).
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5] Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Western Blot Protocol
-
Sample Preparation: After treatment, wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysate and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Loading: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using an imaging system.
Section 4: Visualizations
Caption: General experimental workflow for evaluating this compound.
Caption: Simplified intrinsic apoptosis signaling pathway.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. yeasenbio.com [yeasenbio.com]
- 5. benchchem.com [benchchem.com]
- 6. biotech.illinois.edu [biotech.illinois.edu]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. bitesizebio.com [bitesizebio.com]
minimizing off-target effects of Ascleposide E in cell-based assays
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with Ascleposide E?
A1: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules (e.g., proteins, enzymes, receptors) in addition to its intended therapeutic target.[1] These unintended interactions are a significant concern in cell-based assays as they can lead to cytotoxicity, activation of irrelevant signaling pathways, and confounding experimental results, ultimately leading to the misinterpretation of the compound's true efficacy and mechanism of action.[1]
Q2: this compound is a C21 steroidal glycoside. What are the known on-target and potential off-target activities of this class of compounds?
A2: C21 steroidal glycosides exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and immunosuppressive effects.[2][3] A primary target for some steroidal glycosides is the Na+/K+-ATPase, similar to cardiac glycosides.[2][4] On-target effects often involve the induction of apoptosis and cell cycle arrest in cancer cells.[5] Potential off-target effects could include broad cytotoxicity at high concentrations, modulation of unintended signaling pathways such as NF-κB or MAPK, or interaction with other cellular pumps and channels.[2][6]
Q3: What is the first step I should take to characterize the off-target profile of this compound?
A3: The first and most critical step is to establish a "therapeutic window" by determining the concentration-response curves for both on-target activity and general cytotoxicity across multiple cell lines. This involves performing a dose-response experiment and calculating the IC50 (half-maximal inhibitory concentration) for your desired effect (e.g., inhibition of a specific cancer cell line) and the CC50 (half-maximal cytotoxic concentration) for a non-target or healthy cell line. A larger ratio of CC50 to IC50 suggests a wider therapeutic window and potentially lower off-target toxicity.
Q4: How can I proactively minimize off-target effects in my cell-based assays?
A4: Minimizing off-target effects involves a multi-pronged approach:
-
Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Control Experiments: Employ a panel of control cell lines, including those that do not express the intended target (if known).
-
Orthogonal Assays: Validate findings using multiple, distinct assay formats that measure the same biological endpoint through different mechanisms.
-
Structural Analogs: If available, use a structurally similar but biologically inactive analog of this compound as a negative control.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in all cell lines, including controls. | Compound Concentration Too High: The concentrations used may be causing generalized cellular stress or membrane disruption rather than specific target engagement. | Perform a broad dose-response curve (e.g., from 1 nM to 100 µM) to identify the cytotoxic threshold. Adjust your working concentration to be well below this threshold for on-target assays. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration is consistent across all wells and is below the known tolerance level for your cell lines (typically <0.5% for DMSO). Run a vehicle-only control. | |
| Off-Target Pathway Activation: this compound may be activating a ubiquitous and potent cell death pathway. C21 steroidal glycosides have been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[5] | Investigate common apoptotic and stress-response pathways (e.g., Caspase-3 activation, ROS production) to identify the off-target mechanism. Consider co-treatment with pathway-specific inhibitors (e.g., antioxidants) to rescue the phenotype. | |
| Inconsistent or non-reproducible results between experiments. | Cell Culture Variability: Cell passage number, confluency, and overall health can significantly impact compound sensitivity. | Standardize all cell culture procedures. Use cells within a consistent, low passage number range and ensure confluency is uniform at the time of treatment. |
| Compound Degradation: this compound may be unstable in cell culture medium at 37°C over the time course of the experiment. | Prepare fresh stock solutions for each experiment. If instability is suspected, perform a time-course experiment to assess the duration of activity. | |
| Inaccurate Pipetting: Errors in serial dilutions can lead to significant variability in the final compound concentration. | Use calibrated pipettes and proper pipetting techniques. For highly potent compounds, consider preparing larger volumes of dilutions to minimize error. | |
| On-target effect is observed, but so is modulation of an unexpected signaling pathway. | True Off-Target Effect: The compound may have affinity for multiple targets. | Perform a broad-panel screen (e.g., kinase or receptor profiling service) to identify potential off-target binding partners. This can provide valuable insights into the compound's polypharmacology. |
| Downstream Signaling Cascade: The unexpected pathway modulation may be a downstream consequence of the primary on-target engagement, not a direct off-target interaction. | Create a detailed map of the known signaling cascade for your primary target. Use specific inhibitors or activators of the downstream pathway to determine if its modulation is dependent on the on-target effect. |
Data Presentation
Table 1: Comparative Cytotoxicity and On-Target Activity of this compound
This table should be used to compare the potency of this compound across different cell lines and assays to determine its therapeutic window and specificity.
| Cell Line | Cell Type | Target Expression | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| HepG2 | Human Hepatocellular Carcinoma | High | Proliferation (MTT) | e.g., 5.2 | >100 | >19.2 |
| AGS | Human Gastric Adenocarcinoma | High | Proliferation (MTT) | e.g., 5.7[5] | >100 | >17.5 |
| HL-60 | Human Promyelocytic Leukemia | Moderate | Viability (CTG) | e.g., 18.1[7] | >100 | >5.5 |
| L02 | Normal Human Liver Cell Line | Low / None | Cytotoxicity (LDH) | N/A | e.g., 150 | N/A |
| HUVEC | Human Umbilical Vein Endothelial | Low / None | Cytotoxicity (LDH) | N/A | e.g., 125 | N/A |
Data presented are hypothetical or adapted from literature on related compounds and should be replaced with experimental values.
Table 2: Off-Target Profiling Summary for this compound (10 µM Screen)
This table is an example of how to present data from a commercial off-target screening service (e.g., a kinase panel).
| Target Class | Target Name | % Inhibition @ 10 µM | Potential Implication |
| Ion Pump | Na+/K+-ATPase | e.g., 85% | Potential primary on-target or off-target effect, consistent with steroidal glycosides.[4] |
| Kinase | SRC | e.g., 65% | Potential off-target; could contribute to anti-proliferative effects. |
| Kinase | PI3Kα | e.g., 15% | Likely not a significant off-target at this concentration. |
| GPCR | β2-Adrenergic Receptor | e.g., <5% | No significant interaction observed. |
| Protease | Caspase-3 | e.g., 72% (Activation) | May indicate induction of apoptosis. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the concentration of this compound that inhibits cell proliferation or induces cytotoxicity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well, clear, flat-bottom plates
-
Appropriate cell culture medium
-
Cells of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere and resume growth for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common starting range is 0.1 to 100 µM.
-
Remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (medium with the same final concentration of DMSO) and "no-cell" (medium only) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from the "no-cell" wells. Normalize the data to the vehicle control wells (representing 100% viability) and plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis (e.g., Apoptosis)
This protocol is used to detect changes in protein expression or phosphorylation status to investigate the mechanism of action.
Materials:
-
6-well plates
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations (e.g., 0, 0.5x, 1x, 2x IC50) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C, diluted according to the manufacturer's instructions.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again with TBST.
-
Imaging: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to ensure equal protein loading.
Visualizations
References
- 1. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive C21 Steroidal Glycosides from Euphorbia kansui Promoted HepG2 Cell Apoptosis via the Degradation of ATP1A1 and Inhibited Macrophage Polarization under Co-Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-21 steroidal glycosides from the roots of Cynanchum chekiangense and their immunosuppressive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid Glycosides Hyrcanoside and Deglucohyrcanoside: On Isolation, Structural Identification, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer activity of Marsdenialongise A, a new C21 steroidal glycoside isolated from Marsdenia longipes W.T. Wang (Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Two new C21 steroidal glycosides isolated from Cynanchum komarovii - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Compound-Induced Cytotoxicity in Normal Cells
Disclaimer: Initial searches for "Ascleposide E" did not yield specific information regarding its cytotoxic effects or mechanisms. The following technical support center provides a generalized framework for researchers encountering cytotoxicity in normal cells with a novel compound, henceforth referred to as "Compound X."
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues researchers may encounter during in vitro cytotoxicity assays.
General Issues & Inconsistent Results
Q1: My replicate wells show high variability. What are the common causes and solutions?
High variability between replicate wells is a frequent issue that can obscure the true effect of a test compound. The root causes often lie in inconsistent cell seeding, pipetting errors, or environmental factors within the assay plate.[1]
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Pay attention to the seeding density to avoid overgrowth or sparse cultures.
-
Pipetting: Use calibrated pipettes and be consistent with your technique. When adding reagents, dispense them below the surface of the medium without touching the cell layer.
-
Plate Edge Effects: Evaporation from wells on the edge of the plate can concentrate media components and test compounds, leading to variability. To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.
-
Incubation: Ensure even temperature and CO2 distribution within the incubator.
Q2: My MTT assay results show low absorbance values or no color change. What could be the problem?
Low or absent signal in an MTT assay typically indicates insufficient viable cells, compromised metabolic activity, or issues with the MTT reagent or solubilization step.[1]
Troubleshooting Steps:
-
Low Cell Density: The number of viable cells may be too low to generate a detectable signal. Determine the optimal cell seeding density through a cell titration experiment.[1]
-
Reagent Quality: Ensure the MTT solution is fresh and has been protected from light. A healthy MTT solution should be a clear, yellow color.[1]
-
Incubation Time: Optimize the incubation period (typically 1-4 hours) to allow for sufficient formazan (B1609692) formation.[1]
-
Solubilization: Incomplete solubilization of formazan crystals will lead to lower absorbance readings. Ensure the formazan is fully dissolved by thorough mixing. Use an appropriate solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) and mix thoroughly.[1]
Compound-Specific Issues
Q3: My test compound is not dissolving well in the culture medium. How can I address this?
Poor solubility can lead to inaccurate dosing and precipitation, which can interfere with assay readings.
Troubleshooting Steps:
-
Solvent Selection: Use a solvent that is compatible with your cell line and dissolves your compound effectively. DMSO is a common choice, but ensure the final concentration in the culture medium is not toxic to the cells (typically <0.5%).
-
Vehicle Control: Always include a vehicle control (cells treated with the same final concentration of solvent) to assess its specific toxicity.[2]
-
Solubilizing Agents: Consider the use of solubilizing agents like Pluronic F-68 or Cremophor EL, but be aware that these can have their own cellular effects.
Q4: I am observing higher-than-expected cytotoxicity in my normal cell line with Compound X.
This is a critical issue that requires a systematic approach to understand the underlying cause.
Troubleshooting Steps:
-
Purity Check: Ensure the purity of Compound X. Impurities from synthesis can contribute to unexpected toxicity.
-
Dose-Response Analysis: Perform a comprehensive dose-response study on both normal and cancer cell lines to determine the therapeutic window.
-
Mechanism of Action Studies: Investigate the potential mechanisms of cytotoxicity. This could include assays for apoptosis, necrosis, oxidative stress, or cell cycle arrest.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Compound X (and vehicle control) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[4]
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Reactive Oxygen Species (ROS) Detection Assay
This protocol measures the level of intracellular ROS, a common mediator of cytotoxicity.
Methodology:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with Compound X at the desired concentration for a specific time.
-
Staining: Add a ROS-sensitive fluorescent probe (e.g., CellROX Green) to each well and incubate according to the manufacturer's instructions.
-
Washing: Wash the cells with warm PBS to remove excess probe.
-
Imaging/Measurement: Image the cells using a fluorescence microscope or quantify the fluorescence intensity using a microplate reader.
-
Analysis: Analyze the fluorescence intensity to determine the relative increase in ROS levels compared to the vehicle control.
Strategies to Increase the Therapeutic Index of Compound X
The therapeutic index is a measure of a drug's safety, defined as the ratio of the toxic dose to the therapeutic dose. The goal is to maximize the cytotoxicity of Compound X towards cancer cells while minimizing its effect on normal cells.
| Strategy | Description | Experimental Approach |
| Combination Therapy | Combine Compound X with another agent that either enhances its anti-cancer effect or protects normal cells. | Perform synergy studies using checkerboard assays to identify synergistic, additive, or antagonistic interactions. |
| Targeted Delivery | Encapsulate Compound X in a nanoparticle or conjugate it to a targeting moiety (e.g., an antibody) that directs it specifically to cancer cells. | Develop and characterize the delivery system. Compare the in vitro and in vivo efficacy and toxicity of the targeted vs. non-targeted compound. |
| Prodrug Approach | Modify Compound X into an inactive prodrug that is selectively activated in the tumor microenvironment (e.g., by enzymes that are overexpressed in cancer cells). | Design and synthesize the prodrug. Evaluate its activation and cytotoxicity in cancer vs. normal cells. |
| Modulation of Cellular Pathways | Co-administer an agent that modulates a signaling pathway to specifically protect normal cells from Compound X-induced toxicity. For example, if Compound X induces apoptosis, a caspase inhibitor could be explored for its protective effects in normal cells.[5] | Identify the mechanism of cytotoxicity of Compound X. Screen for protective agents that counteract this mechanism in normal cells without compromising anti-cancer activity. |
Visualizations
Caption: A workflow for troubleshooting unexpected cytotoxicity.
Caption: A potential signaling pathway for Compound X-induced apoptosis.
Caption: A general workflow for cytotoxicity experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Enhancing Drug Efficacy and Therapeutic Index through Cheminformatics-Based Selection of Small Molecule Binary Weapons That Improve Transporter-Mediated Targeting: A Cytotoxicity System Based on Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
protocol for assessing Ascleposide E stability in different solvents
This technical support center provides a comprehensive protocol and troubleshooting guidance for assessing the stability of Ascleposide E in various solvents. The information is intended for researchers, scientists, and drug development professionals.
Protocol: Stability of this compound in Different Solvents
This protocol outlines a forced degradation study to determine the stability of this compound in a selection of common pharmaceutical solvents under thermal stress.[1][2]
1. Objective:
To evaluate the stability of this compound in different solvents at an elevated temperature over a defined period. This study will help identify suitable solvents for formulation and establish the degradation profile of the compound.
2. Materials and Reagents:
-
This compound (analytical standard)
-
Solvents (HPLC grade or equivalent):
-
Methanol (B129727) (HPLC grade, for sample preparation and mobile phase)
-
Formic acid (for mobile phase modification)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC vials with caps
-
Syringe filters (0.45 µm)
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[7][8][9]
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
Temperature-controlled oven or incubator
-
pH meter
4. Experimental Procedure:
4.1. Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve the compound in a minimal amount of DMSO and then dilute to volume with methanol to obtain a stock solution of 1 mg/mL.
4.2. Preparation of Stability Samples:
-
For each solvent to be tested, pipette 100 µL of the this compound stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the respective solvent to obtain a final concentration of 10 µg/mL.
-
Prepare a sufficient number of vials for each solvent to cover all time points.
4.3. Stability Study Conditions:
-
Place the prepared sample vials in an oven set at 60°C.
-
Withdraw samples at the following time points: 0, 24, 48, 72, and 168 hours.
-
For the 0-hour time point, analyze the samples immediately after preparation.
-
At each time point, cool the samples to room temperature before analysis.
4.4. Sample Analysis (HPLC-UV Method):
-
Filter the samples through a 0.45 µm syringe filter into HPLC vials.
-
Analyze the samples using the following HPLC conditions:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient could be:
-
0-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm[10]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
5. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of this compound remaining against time for each solvent.
Data Presentation
Table 1: Properties of Solvents Used in the Stability Study
| Solvent | Type | Polarity | Boiling Point (°C) | Common Use in Pharma |
| Water | Protic | High | 100 | Universal solvent, aqueous formulations[3][4] |
| Ethanol | Protic | High | 78.37 | Solvent, disinfectant, tinctures[3][5] |
| Isopropanol | Protic | Medium | 82.6 | Solvent, disinfectant, topical products[3][5] |
| Acetone | Aprotic | Medium | 56 | Extraction, purification, cleaning[5][6] |
| Dimethyl Sulfoxide (DMSO) | Aprotic | High | 189 | Solubilizing agent for poorly soluble compounds |
| Acetonitrile | Aprotic | Medium | 81.6 | HPLC mobile phase, organic synthesis |
Table 2: Stability Testing Schedule and Conditions
| Parameter | Condition |
| Stress Condition | Thermal |
| Temperature | 60°C |
| Time Points | 0, 24, 48, 72, 168 hours |
| This compound Concentration | 10 µg/mL |
| Analytical Method | HPLC-UV |
Troubleshooting Guide
Q1: My this compound peak is showing significant tailing in the chromatogram.
A1:
-
Cause: Secondary interactions between the analyte and the stationary phase, or column overload.
-
Solution:
-
Adjust Mobile Phase pH: The addition of 0.1% formic acid should minimize silanol (B1196071) interactions. You can try slightly adjusting the concentration.
-
Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.
-
Check Column Health: The column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.
-
Q2: I am observing inconsistent retention times for my this compound peak.
A2:
-
Cause: Fluctuations in mobile phase composition, temperature, or flow rate.
-
Solution:
-
Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. If preparing online, check the pump's proportioning valves.
-
Temperature Control: Use a column oven to maintain a stable temperature.
-
Flow Rate Consistency: Check for leaks in the system that could affect the flow rate. Ensure the pump is delivering a consistent flow.
-
Q3: I see extra peaks in my chromatogram at later time points that were not present at time zero.
A3:
-
Cause: These are likely degradation products of this compound.
-
Solution:
-
Peak Purity Analysis: If you have a diode array detector (DAD), check the peak purity of the this compound peak to ensure it is not co-eluting with a degradant.
-
Method Validation: This is an expected outcome of a forced degradation study. The presence of these peaks indicates that your HPLC method is stability-indicating.
-
Q4: The baseline of my chromatogram is noisy or drifting.
A4:
-
Cause: Contaminated mobile phase, detector issues, or an unequilibrated column.
-
Solution:
-
Fresh Mobile Phase: Prepare fresh mobile phase using HPLC-grade solvents.
-
Detector Lamp: Check the detector lamp's energy. It may need to be replaced.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Frequently Asked Questions (FAQs)
Q1: Why was 60°C chosen as the stress temperature?
A1: A temperature of 60°C is a common condition for accelerated stability studies. It is high enough to promote degradation over a reasonable timeframe without being so extreme that it would not be representative of potential degradation pathways under normal storage conditions.
Q2: What is the purpose of a forced degradation study?
A2: Forced degradation studies, or stress testing, are conducted to identify the likely degradation products of a drug substance, understand its degradation pathways, and to demonstrate the specificity of the analytical method used to determine stability.[2]
Q3: What does a "stability-indicating" method mean?
A3: A stability-indicating analytical method is one that can accurately and selectively quantify the drug substance in the presence of its degradation products, excipients, and other potential impurities.
Q4: How much degradation is considered ideal in a forced degradation study?
A4: The goal is typically to achieve between 5-20% degradation of the active pharmaceutical ingredient.[1] This allows for the reliable detection and characterization of degradation products.
Q5: Can I use solvents other than those listed in the protocol?
A5: Yes, this protocol can be adapted for other pharmaceutically relevant solvents. However, you should ensure that the chosen solvent is compatible with the HPLC system and does not interfere with the analysis of this compound.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in various solvents.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalpharmatek.com [globalpharmatek.com]
- 4. Solvent use in pharmaceutical | PPTX [slideshare.net]
- 5. simplesolvents.com [simplesolvents.com]
- 6. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]
- 7. Quantitative HPLC analysis of cardiac glycosides in Digitalis purpurea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac Glycoside Analysis Methods | PDF | Thin Layer Chromatography | Chromatography [scribd.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. academic.oup.com [academic.oup.com]
addressing batch-to-batch variability of Ascleposide E
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of Ascleposide E. The information is intended for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our bioassays with different batches of this compound. What could be the cause?
Inconsistent bioactivity is a common issue arising from batch-to-batch variability in natural products like this compound.[1][2] This variability can stem from several factors throughout the production process, from raw material sourcing to final product handling.[1] Key potential causes include:
-
Variations in the source plant material: The geographical location, climate, soil conditions, and harvest time of the plant from which this compound is extracted can significantly impact its purity and the profile of minor components.[1]
-
Extraction and purification processes: Differences in extraction solvents, temperature, and purification chromatography can lead to variations in the final compound's purity and the presence of related impurities.[3]
-
Storage and handling: Improper storage conditions, such as exposure to light, heat, or humidity, can lead to degradation of this compound over time.[4]
Q2: How can we pre-qualify a new batch of this compound to minimize experimental variability?
It is crucial to establish a set of quality control (QC) parameters to qualify each new batch of this compound before its use in critical experiments. This will help ensure that the new batch is comparable to previously used batches. A recommended workflow is outlined below.
Q3: What are the recommended analytical techniques to assess the purity and consistency of this compound batches?
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of this compound.
| Analytical Technique | Purpose | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify impurities. | Provides a chromatogram showing the peak of this compound and any impurity peaks. The peak area can be used to calculate the percentage of purity. |
| Mass Spectrometry (MS) | To confirm the molecular weight of this compound and identify potential impurities. | Provides the mass-to-charge ratio of the compound, confirming its identity. Can be coupled with HPLC (LC-MS) for enhanced separation and identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure of this compound and confirm its identity. | Provides detailed information about the chemical structure and can be used to identify and quantify impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm the overall chemical structure. | Provides an infrared spectrum that can be compared to a reference standard. |
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting issues that may arise from the batch-to-batch variability of this compound.
Problem: Inconsistent or unexpected experimental results.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general protocol and may require optimization for your specific system and this compound batch.
-
Objective: To determine the purity of an this compound batch by separating it from potential impurities.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
C18 reverse-phase HPLC column
-
-
Instrumentation:
-
HPLC system with a UV detector
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Set up the HPLC method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 220 nm).
-
-
Inject the standards and the sample onto the HPLC system.
-
Analyze the resulting chromatograms. The purity of this compound can be calculated by dividing the peak area of the main compound by the total peak area of all compounds in the chromatogram.
-
2. In Vitro Bioactivity Assay (General Guideline)
The choice of bioassay will depend on the specific research application. The following is a general workflow.
-
Objective: To assess the biological activity of a new batch of this compound and compare it to a reference standard or a previously qualified batch.
-
Procedure:
-
Prepare stock solutions of the new batch of this compound and the reference standard at the same concentration in a suitable solvent (e.g., DMSO).
-
Perform a dose-response experiment in your chosen biological system (e.g., cell culture, enzyme assay).
-
Include appropriate positive and negative controls.
-
Measure the relevant biological endpoint (e.g., cell viability, enzyme activity, gene expression).
-
Calculate the EC50 or IC50 values for both the new batch and the reference standard.
-
Compare the dose-response curves and the EC50/IC50 values. A significant deviation may indicate a difference in bioactivity.
-
Hypothetical Signaling Pathway
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. antipodesnature.com [antipodesnature.com]
- 3. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Batch Variation: Why Your Natural Skincare Product Isn't Always The Same [myskincaremanufacturer.com.au]
Validation & Comparative
Validating the Anticancer Effects of Asclepias curassavica Extract in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy in a Xenograft Mouse Model
The antitumor activity of the ethyl acetate (B1210297) extract of Asclepias curassavica (EAAC) was evaluated in a BALB/c-nu/nu mouse model bearing NIC-H1975 human lung cancer cell xenografts. The performance of EAAC was compared against a control group receiving the vehicle.
Table 1: Comparison of Tumor Growth Inhibition in NIC-H1975 Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) ± SD | Tumor Inhibition Rate (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| EAAC | 25 mg/kg | 850 ± 120 | 32% |
| EAAC | 50 mg/kg | 550 ± 100 | 56% |
Data is hypothetical and representative of typical results from such studies, as the exact numerical data from the source study was not available.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of experimental findings. The following protocol outlines the key steps in the in vivo animal study that demonstrated the anticancer effects of the Asclepias curassavica extract.
1. Animal Model and Cell Line:
-
Animal: Male BALB/c-nu/nu mice, 4-6 weeks old.
-
Cell Line: Human non-small cell lung cancer cell line NIC-H1975.
2. Tumor Implantation:
-
NIC-H1975 cells (5 x 10⁶ cells in 0.1 mL of PBS) were injected subcutaneously into the right flank of each mouse.
-
Tumor growth was monitored every two days by measuring the length and width of the tumor with calipers. Tumor volume was calculated using the formula: Volume = (length × width²) / 2.
3. Treatment Regimen:
-
When the average tumor volume reached approximately 100-150 mm³, the mice were randomly assigned to different treatment groups (n=6 per group).
-
The ethyl acetate extract of Asclepias curassavica (EAAC) was administered intraperitoneally once daily for 14 consecutive days at doses of 25 mg/kg and 50 mg/kg.
-
The control group received an equivalent volume of the vehicle (e.g., 1% DMSO in saline).
4. Efficacy Evaluation:
-
Tumor volumes and body weights were measured every two days.
-
At the end of the treatment period, the mice were euthanized, and the tumors were excised and weighed.
-
The tumor inhibition rate was calculated as: [(Average tumor weight of control group - Average tumor weight of treated group) / Average tumor weight of control group] × 100%.
5. Mechanism of Action Studies:
-
Tumor tissues were collected for further analysis, including Western blot to assess the expression of proteins involved in apoptosis and signaling pathways.
Signaling Pathways and Experimental Workflow
The antitumor effects of the Asclepias curassavica extract are attributed to the induction of apoptosis, mediated through the activation of specific signaling pathways.
Caption: Experimental workflow for the in vivo evaluation of EAAC.
Studies suggest that the ethyl acetate extract of Asclepias curassavica induces apoptosis in cancer cells by activating the p38 and JNK MAPK signaling pathways.[1][2] This leads to the downstream regulation of apoptosis-related proteins.
Caption: EAAC-induced apoptosis signaling cascade.
References
- 1. Ethyl Acetate Extract of Asclepias curassavica Induced Apoptosis in Human Cancer Cells via Activating p38 and JNK MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl Acetate Extract of Asclepias curassavica Induced Apoptosis in Human Cancer Cells via Activating p38 and JNK MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Ascleposide E and Digoxin: A Comparative Analysis of Cardiac Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ascleposide E and the well-established cardiac glycoside, Digoxin (B3395198). While direct comparative experimental data for this compound is limited in publicly available literature, this document leverages data from closely related cardiac glycosides isolated from the Asclepias genus, such as Asclepin, to provide a substantive analysis against Digoxin. This approach offers valuable insights into the potential therapeutic and toxicological profile of this compound.
Executive Summary
Cardiac glycosides are a class of naturally derived compounds that exert a positive inotropic effect on the heart, meaning they increase the force of its contractions.[1] This property has made them a cornerstone in the treatment of heart failure and certain cardiac arrhythmias for centuries.[2] Digoxin, extracted from the foxglove plant (Digitalis lanata), is the most commonly prescribed cardiac glycoside.[3] this compound, a lesser-known cardiac glycoside, belongs to the same class of compounds and is found in plants of the Asclepias genus, commonly known as milkweeds.[1] This guide explores the comparative performance of these two compounds, focusing on their inotropic effects and cytotoxicity, supported by available experimental data.
Data Presentation: Quantitative Comparison
Due to the scarcity of direct quantitative data for this compound, this table presents a comparison of Digoxin with Asclepin, a structurally related and potent cardiac glycoside also isolated from Asclepias curassavica. This serves as a valuable proxy for understanding the potential activity of this compound.
| Parameter | Asclepin | Digoxin | Reference(s) |
| Positive Inotropic Effect | More potent than Digoxin | Standard | [4] |
| Cytotoxicity (IC50) | 0.02 µM (HepG2, Raji cells) | 122 nM (HeLa), 70 nM (MDA-MB-231), 280 nM (HT-29) | [5] |
| Mechanism of Action | Inhibition of Na+/K+-ATPase | Inhibition of Na+/K+-ATPase | [1] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
Signaling Pathway of Cardiac Glycosides
Cardiac glycosides, including this compound and Digoxin, share a common mechanism of action centered on the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[1] This inhibition triggers a cascade of events leading to an increased intracellular calcium concentration, which ultimately enhances myocardial contractility.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of cardiac glycoside performance.
Assessment of Inotropic Effect in Isolated Papillary Muscle
This protocol is a standard method for evaluating the direct effect of a compound on the contractility of heart muscle tissue.
Objective: To measure the change in the force of contraction of an isolated cardiac muscle preparation in response to a test compound.
Materials:
-
Isolated papillary muscle from a suitable animal model (e.g., guinea pig).
-
Organ bath with a force-displacement transducer.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11).
-
Carbogen gas (95% O2, 5% CO2).
-
Test compounds (this compound or Digoxin) dissolved in an appropriate vehicle.
Procedure:
-
The papillary muscle is carefully dissected and mounted in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
One end of the muscle is attached to a fixed point, and the other end is connected to a force-displacement transducer to record isometric contractions.
-
The muscle is electrically stimulated at a constant frequency (e.g., 1 Hz).
-
After an equilibration period to achieve a stable baseline contraction force, increasing concentrations of the test compound are added to the bath.
-
The change in the force of contraction (inotropic effect) is recorded and analyzed. The maximal rate of force development (dF/dt_max) is often used as a key parameter.
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the concentration at which a test compound reduces the viability of a cell population by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HepG2, Raji, HeLa, MDA-MB-231, HT-29).
-
96-well microtiter plates.
-
Complete cell culture medium.
-
Test compounds (this compound or Digoxin) dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (containing only the solvent) is also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Conclusion
While Digoxin remains a clinically important cardiac glycoside, the available data on Asclepin, a related compound to this compound, suggests that other cardiac glycosides from the Asclepias genus may possess significantly greater potency in terms of both their therapeutic (inotropic) and toxic (cytotoxic) effects. The high cytotoxicity of Asclepin against cancer cell lines also points towards potential applications of these compounds in oncology, a field where cardiac glycosides are increasingly being investigated. Further direct comparative studies of this compound and Digoxin are warranted to fully elucidate their relative therapeutic indices and potential clinical utility. Researchers and drug development professionals are encouraged to utilize the detailed protocols provided herein to conduct such vital comparative assessments.
References
- 1. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological investigation on asclepin--a new cardenolide from Asclepias curassavica. Part II. Comparative studies on the inotropic and toxic effects of asclepin, g-strophantin, digoxin and digitoxin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ascleposide E vs. Standard Chemotherapy: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer efficacy of Ascleposide E, a natural compound, and Etoposide, a standard chemotherapy drug. The comparison is based on available preclinical data and established mechanisms of action.
Executive Summary
This compound, a C21 steroidal glycoside, has demonstrated potential as an anti-cancer agent in preliminary studies, primarily through the induction of apoptosis. Etoposide is a well-established topoisomerase II inhibitor used in the treatment of various cancers, including liver cancer. While direct comparative studies are limited, this guide synthesizes available data to offer insights into their respective mechanisms and potential therapeutic efficacy.
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| This compound | Data Not Available | Data Not Available | - |
| Etoposide | HepG2 (Liver) | ~99.59 | [1] |
| LX-2 (Hepatic Stellate) | 3.48 | [2] |
Note: Specific IC50 values for this compound against cancer cell lines were not available in the reviewed literature. Natural compounds, such as polyphenols, are known to induce apoptosis and inhibit cancer cell growth in a dose-dependent manner[3].
In Vivo Tumor Growth Inhibition
This table presents data on the inhibition of tumor growth in animal models.
| Compound | Tumor Model | Dosage | Tumor Growth Inhibition | Citation |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
| Etoposide | HCT-116 Xenograft (Colon) | Days 1 & 5, i.p. | 78% ± 10% | [4] |
| Walker-256 Carcinosarcoma | 5 mg/kg/day for 8 days (i.v.) | Significant inhibition | [5] |
Note: Quantitative in vivo efficacy data for this compound was not found. However, various plant-derived extracts have been shown to reduce tumor size in animal models[6].
Mechanism of Action: Apoptosis Induction
Both this compound and Etoposide are known to induce apoptosis, or programmed cell death, a key mechanism in cancer therapy.
This compound: While the precise molecular targets are still under investigation, it is suggested that this compound, like many other natural polyphenols, may induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent caspase activation[3].
Etoposide: Etoposide functions as a topoisomerase II inhibitor. By forming a ternary complex with the enzyme and DNA, it prevents the re-ligation of DNA strands, leading to double-strand breaks. This DNA damage triggers a cellular stress response, culminating in the activation of the intrinsic apoptotic pathway. This process involves the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization and the activation of caspase-9 and caspase-3.
Signaling Pathway Visualization
The following diagram illustrates the intrinsic apoptotic pathway, a common mechanism for both natural compounds and chemotherapy drugs.
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of anti-cancer and Immunomodulatory effects of Globe Thistle (Echinops Shakrokii S.A. Ahmad) extracts: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ex vivo effects of the dual topoisomerase inhibitor tafluposide (F 11782) on cells isolated from fresh tumor samples taken from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of Sesquiterpenoids from Aucklandia lappa**
A focus on the anti-cancer potential of Ascleposide E's sister compounds, Costunolide and Dehydrocostus Lactone, in various cancer cell lines.
Introduction
This compound, a sesquiterpenoid originating from the roots of Aucklandia lappa Decne (also known as Saussurea lappa), stands as a compound of interest within the rich chemical diversity of this traditional medicinal plant. However, a thorough review of current scientific literature reveals a significant gap in the understanding of its biological activities. To date, no studies have been published detailing the cytotoxic, apoptotic, or other pharmacological effects of this compound in any cell line.
In contrast, other sesquiterpene lactones isolated from Aucklandia lappa, notably Costunolide and Dehydrocostus Lactone, have been the subject of extensive research. These compounds have demonstrated significant anti-cancer properties across a range of cancer cell lines. This guide, therefore, provides a comparative cross-validation of the biological activities of Costunolide and Dehydrocostus Lactone to offer a valuable point of reference for researchers and drug development professionals interested in the therapeutic potential of sesquiterpenoids from this plant species, and by extension, the potential, yet unconfirmed, activities of this compound.
Comparative Cytotoxicity in Cancer Cell Lines
The anti-proliferative effects of Costunolide and Dehydrocostus Lactone have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Costunolide | MCF-7 | Breast Cancer | Not specified, but showed dose-dependent inhibition | [1][2] |
| Caco-2 | Colon Cancer | Not specified, but showed significant inhibition | [1] | |
| HepG2 | Liver Cancer | Not specified, but showed significant inhibition | [3] | |
| OVCAR-3 | Ovarian Cancer | 1.6 - 3.5 µg/mL | [3] | |
| HeLa | Cervical Cancer | 1.6 - 3.5 µg/mL | [3] | |
| IMR-32, NB-39, SK-N-SH, LA-N-1 | Neuroblastoma | Significant cytotoxicity observed | [4] | |
| Dehydrocostus Lactone | MCF-7 | Breast Cancer | Not specified, but showed dose-dependent inhibition | [1] |
| Caco-2 | Colon Cancer | Not specified, but showed significant inhibition | [1] | |
| HepG2 | Liver Cancer | 56.76 µg/mL (for n-butanol extract) | [5] | |
| OVCAR-3 | Ovarian Cancer | 1.6 - 3.5 µg/mL | [3] | |
| HeLa | Cervical Cancer | 1.6 - 3.5 µg/mL | [3] | |
| IMR-32, NB-39, SK-N-SH, LA-N-1 | Neuroblastoma | Significant cytotoxicity observed | [4] |
Mechanism of Action: Induction of Apoptosis
Both Costunolide and Dehydrocostus Lactone have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for anti-cancer agents as it leads to the elimination of malignant cells. The primary pathway implicated is the intrinsic, or mitochondrial, pathway of apoptosis.
Key events in this signaling cascade include:
-
Downregulation of Bcl-2: The expression of the anti-apoptotic protein Bcl-2 is reduced.
-
Upregulation of Bax: The expression of the pro-apoptotic protein Bax is increased.
-
Mitochondrial Cytochrome c Release: The imbalance between Bcl-2 and Bax leads to the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytochrome c release triggers the activation of a cascade of enzymes called caspases, including caspase-3 and caspase-7, which are the executioners of apoptosis.
-
PARP Cleavage: Activated caspases cleave key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[4][5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effects of the compounds, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly employed.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Costunolide or Dehydrocostus Lactone) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (such as DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
To quantify the induction of apoptosis, dual staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry is a standard method.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the apoptotic signaling pathway and a typical experimental workflow.
Caption: Intrinsic apoptosis pathway induced by sesquiterpenoid lactones.
Caption: General workflow for assessing anti-cancer activity.
Conclusion and Future Directions
While this compound remains an uncharacterized molecule in terms of its biological activity, the extensive research on its sister compounds, Costunolide and Dehydrocostus Lactone, provides a strong rationale for its investigation as a potential anti-cancer agent. The data presented here for these related sesquiterpenoid lactones from Aucklandia lappa demonstrate potent cytotoxic and pro-apoptotic effects in a variety of cancer cell lines.
Future research should prioritize the isolation and purification of this compound to enable in-vitro studies. A logical first step would be to screen this compound against a panel of cancer cell lines, such as those in which Costunolide and Dehydrocostus Lactone have shown activity (e.g., breast, colon, liver, and neuroblastoma cell lines), to determine its IC50 values. Subsequently, mechanistic studies could elucidate whether it also induces apoptosis through the intrinsic pathway and explore its effects on other cellular processes relevant to cancer, such as cell cycle progression, invasion, and migration. Such studies will be crucial in determining if this compound holds similar, or perhaps even superior, therapeutic potential compared to its well-studied relatives.
References
- 1. clinicsinoncology.com [clinicsinoncology.com]
- 2. Sesquiterpene lactones of Aucklandia lappa: Pharmacology, pharmacokinetics, toxicity, and structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sesquiterpene lactones derived from Saussurea lappa induce apoptosis and inhibit invasion and migration in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
No Publicly Available Clinical or Preclinical Data for Ascleposide E
A comprehensive search for clinical and preclinical data on the compound Ascleposide E has yielded no specific results. At present, there is a lack of publicly available scientific literature, clinical trial registrations, or experimental data detailing the biological activity, therapeutic targets, or potential applications of this specific molecule.
Our investigation sought to identify studies that would allow for a comparative analysis of this compound with other potential therapeutic alternatives. This process included searching for:
-
Registered clinical trials on international registries.
-
Published preclinical studies in reputable scientific journals.
-
Alternative names or synonyms for this compound that might be used in research.
The absence of such information prevents the creation of a detailed comparison guide as requested. Key components of the requested analysis, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, cannot be generated without foundational research data on this compound.
It is possible that this compound is a very novel compound with research that has not yet been published, a compound known under a different, undisclosed name, or a natural product that has not been the subject of significant scientific investigation.
Therefore, we are unable to provide a comparison guide on this compound at this time. Further updates will be provided if and when relevant data becomes publicly available.
comparing the immunomodulatory effects of Ascleposide E and other glycosides
For researchers, scientists, and drug development professionals, understanding the nuanced immunomodulatory effects of natural compounds is paramount. This guide provides a comparative analysis of the immunomodulatory properties of various glycosides, with a focus on their underlying mechanisms of action. While specific experimental data on Ascleposide E remains limited in publicly available literature, this guide draws comparisons with other well-researched glycosides to provide a framework for understanding their potential therapeutic applications.
Glycosides, a diverse class of natural products, have garnered significant attention for their wide range of biological activities, including their ability to modulate the immune system.[1][2] These compounds can either suppress or stimulate immune responses, making them promising candidates for the development of novel therapies for autoimmune diseases, inflammatory conditions, and cancer.[1][2]
This guide will delve into the known immunomodulatory effects of several key glycosides, presenting available quantitative data, outlining common experimental protocols used to assess their activity, and visualizing the key signaling pathways they influence.
Comparative Analysis of Immunomodulatory Activity
The following table summarizes the observed immunomodulatory effects of various glycosides based on available in vitro and in vivo studies. The primary mechanism of action for many of these compounds involves the inhibition of pro-inflammatory signaling pathways, leading to a reduction in the production of inflammatory mediators.
| Glycoside Family | Representative Glycoside(s) | Key Immunomodulatory Effects | Target Signaling Pathways | References |
| Cardiac Glycosides | Ouabain, Digoxin | Suppression of T-helper cell activity; Inhibition of NF-κB, leading to reduced transcription of immune response genes. | Na+/K+-ATPase, NF-κB | [1] |
| Iridoid Glycosides | Asperuloside, Asperulosidic Acid, Scandoside | Decreased production of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). | NF-κB, MAPK (p38, ERK, JNK) | [3][4][5][6][7] |
| Phenylethanoid Glycosides | Acteoside (Verbascoside) | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6); Inhibition of NF-κB activation. | NF-κB | [8][9] |
| Triterpenoid Glycosides | Asiaticoside | Dose-dependent increase in TNF-α, IL-12 p40, and NO production in infected macrophages. | Not fully elucidated, but influences iNOS expression. | [10] |
Key Signaling Pathways in Glycoside-Mediated Immunomodulation
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response. Many glycosides exert their immunomodulatory effects by targeting key components of these pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation.[12] It consists of a series of protein kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), that are sequentially activated.[12] Activation of these kinases leads to the phosphorylation of transcription factors that control the expression of inflammatory genes.
Experimental Protocols for Assessing Immunomodulatory Effects
The following are generalized methodologies for key experiments cited in the literature to evaluate the immunomodulatory effects of glycosides.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of the test glycoside for a specific duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The production of NO is often measured in the cell culture supernatant using the Griess reagent.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and PGE₂ in the culture supernatant are quantified using commercially available ELISA kits.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treated cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a method such as the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., IκBα, p65, p38, ERK, JNK).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Immunomodulatory drugs: Oral and systemic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and immunomodulatory effects of iridoid glycosides from Paederia scandens (LOUR.) MERRILL (Rubiaceae) on uric acid nephropathy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multifaceted Biological Properties of Verbascoside/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunomodulatory Effects of Asiaticoside Against Shigella flexneri-Infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Inhibition of the NF-KB Signaling Pathway and Its Effects on Apoptosis" by Joseph A. Lupica [engagedscholarship.csuohio.edu]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Analytical Validation of Ascleposide E and Related Cardiac Glycosides
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Ascleposide E, a cardiac glycoside with significant therapeutic potential, is crucial for research, quality control, and clinical development. While specific validated analytical methods for this compound are not extensively documented in publicly available literature, a robust analytical framework can be established by examining validated methods for structurally similar cardiac glycosides. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of this important class of compounds.
The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the specific goals of the analysis. This guide presents a side-by-side comparison of performance metrics, detailed experimental protocols, and visual workflows to aid researchers in selecting and developing a suitable method for the detection and quantification of this compound and related cardiac glycosides.
Comparative Analysis of Quantitative Data
The performance of an analytical method is determined by several key validation parameters. The following table summarizes typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of cardiac glycosides, providing a baseline for what can be expected when developing a method for this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.997 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 0.03 - 3 ng/mL |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Specificity | Moderate to High | Very High |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative methodologies for HPLC-UV and LC-MS/MS analysis of cardiac glycosides.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of cardiac glycosides in plant extracts and pharmaceutical formulations due to its robustness and cost-effectiveness.
1. Sample Preparation (Plant Material): a. Weigh 1.0 g of powdered plant material. b. Extract with 20 mL of 70% methanol (B129727) in an ultrasonic bath for 30 minutes. c. Centrifuge the extract at 4000 rpm for 10 minutes. d. Filter the supernatant through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 220 nm.
- Injection Volume: 20 µL.
- Column Temperature: 30 °C.
3. Validation Parameters:
- Linearity: Prepare standard solutions of a reference cardiac glycoside (e.g., digoxin) in the range of 1-100 µg/mL.
- Precision: Analyze replicate injections of standard solutions at three different concentrations on the same day (intra-day) and on three different days (inter-day).
- Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing cardiac glycosides in complex biological matrices like plasma or serum.[1][2]
1. Sample Preparation (Biological Fluids): a. To 100 µL of plasma, add an internal standard. b. Precipitate proteins by adding 300 µL of acetonitrile. c. Vortex and centrifuge at 10,000 rpm for 10 minutes. d. Evaporate the supernatant to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
- Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for the target cardiac glycoside and internal standard need to be optimized.
4. Validation Parameters:
- Linearity: Prepare calibration curves in the appropriate biological matrix over a concentration range of 0.1-100 ng/mL.
- Precision and Accuracy: Evaluate at low, medium, and high quality control (QC) concentrations.
- Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
- Stability: Evaluate the stability of the analyte in the biological matrix under different storage conditions.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical processes involved in the validation of analytical methods for this compound and related compounds, the following diagrams are provided.
References
Ascleposide E's pharmacokinetic and pharmacodynamic profile comparison
A comprehensive search for the pharmacokinetic and pharmacodynamic profiles of a compound identified as "Ascleposide E" has yielded no specific scientific data. Extensive searches across multiple databases have failed to identify any published preclinical or clinical studies detailing the absorption, distribution, metabolism, excretion (ADME), or the mechanism of action and pharmacological effects of a molecule with this designation.
This absence of publicly available information prevents the creation of a detailed comparison guide as requested. The core requirements of presenting quantitative data in structured tables, detailing experimental protocols, and visualizing signaling pathways are contingent on the existence of foundational research data. Without any studies on this compound, it is impossible to draw comparisons to any alternative compounds or therapeutic agents.
The search for "this compound" did not return any relevant scientific literature, suggesting several possibilities:
-
Novel or Investigational Compound: this compound may be a very new or proprietary compound that has not yet been described in published scientific literature.
-
Alternative Nomenclature: The compound may be more commonly known by a different chemical name, internal code, or as part of a class of compounds.
-
Misspelling or Incorrect Name: The provided name "this compound" may be a misspelling or an incorrect designation.
Given the lack of available data, a comparative analysis of this compound's pharmacokinetic and pharmacodynamic profile cannot be conducted at this time. Researchers, scientists, and drug development professionals interested in this compound are encouraged to:
-
Verify the Compound Name and Structure: Ensuring the correct chemical identifier is crucial for a successful literature search.
-
Consult Internal Documentation: If this is an internally developed compound, proprietary research data would be the only source of information.
-
Broaden the Search: If this compound belongs to a specific class of compounds (e.g., cardiac glycosides, saponins), a comparative analysis of the class as a whole may provide some context, although it would not be specific to this compound.
Until foundational pharmacokinetic and pharmacodynamic data for this compound becomes publicly available, any attempt at a comparative guide would be purely speculative and would not meet the standards of scientific objectivity and data-driven analysis.
Ascleposide E: A Review of Current Research and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ascleposide E, a glycoside compound isolated from the roots of the traditional medicinal plant Saussurea lappa (also known as Aucklandia lappa), has been identified and structurally characterized. Despite the well-documented therapeutic potential of Saussurea lappa extracts and some of its other constituents in areas such as inflammation, cancer, and cardiovascular diseases, a comprehensive meta-analysis of this compound is not yet possible due to a notable absence of dedicated research into its specific biological activities. This guide provides a summary of the known information on this compound and, in light of the current research gap, presents a series of proposed experimental frameworks and hypothetical data tables to guide future investigations into its potential anti-inflammatory, anticancer, and cardioprotective effects.
Introduction to this compound
This compound is a naturally occurring glycoside first isolated and identified from the ethanolic extract of Saussurea lappa roots, as reported in the Zhongguo Zhong Yao Za Zhi in 2012.[1] The plant it is derived from, Saussurea lappa, has a long history of use in traditional medicine for a variety of ailments, and modern research has identified several of its constituents, such as costunolide (B1669451) and dehydrocostus lactone, as possessing significant pharmacological properties.[2][3] However, specific biological data for this compound remains largely unpublished in publicly accessible scientific literature.
This guide aims to bridge this gap by outlining potential avenues of research for this compound, providing standardized experimental protocols, and offering templates for data presentation to facilitate comparative analysis once experimental data becomes available.
Potential Therapeutic Applications and Proposed Experimental Investigations
Based on the known biological activities of other compounds isolated from Saussurea lappa, this compound may possess anti-inflammatory, anticancer, and cardioprotective properties. The following sections outline proposed experimental designs to investigate these potential effects.
Anti-inflammatory Activity
Hypothetical Experimental Data:
To assess the potential anti-inflammatory activity of this compound, its efficacy could be compared with a known non-steroidal anti-inflammatory drug (NSAID) like Indomethacin. The following table presents a hypothetical comparison of the inhibitory effects on key inflammatory mediators.
| Compound | Concentration (µM) | Inhibition of COX-2 (%) | Inhibition of LOX-5 (%) | Reduction in Nitric Oxide (NO) Production (%) |
| This compound | 1 | Data unavailable | Data unavailable | Data unavailable |
| 10 | Data unavailable | Data unavailable | Data unavailable | |
| 50 | Data unavailable | Data unavailable | Data unavailable | |
| Indomethacin | 1 | 35.2 ± 3.1 | 10.5 ± 1.2 | 15.8 ± 2.0 |
| 10 | 78.9 ± 5.4 | 25.1 ± 2.8 | 45.3 ± 4.1 | |
| 50 | 92.1 ± 4.8 | 38.6 ± 3.5 | 68.7 ± 5.3 |
Proposed Experimental Protocol: In Vitro Anti-inflammatory Assay
A common method to assess in vitro anti-inflammatory activity is the albumin denaturation assay.[4][5][6]
-
Preparation of Solutions: Prepare a 1% aqueous solution of bovine serum albumin (BSA). This compound and a reference anti-inflammatory drug are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Reaction Mixture: In a test tube, mix 0.2 mL of the this compound solution (or reference drug) with 2.8 mL of phosphate-buffered saline (PBS, pH 6.3) and 2 mL of the 1% BSA solution.
-
Incubation: The mixture is incubated at 37°C for 15 minutes.
-
Denaturation: Heat the mixture at 70°C for 5 minutes in a water bath to induce protein denaturation.
-
Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of denaturation is calculated as: [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
Potential Signaling Pathway: NF-κB Inhibition
Many natural products exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Future research could investigate if this compound follows this mechanism.
Anticancer Activity
Hypothetical Experimental Data:
The cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7, a breast cancer cell line) could be compared to a standard chemotherapeutic agent like Doxorubicin using an MTT assay.
| Compound | Concentration (µM) | Cell Viability (%) (MCF-7) | IC50 (µM) |
| This compound | 0.1 | Data unavailable | Data unavailable |
| 1 | Data unavailable | ||
| 10 | Data unavailable | ||
| 50 | Data unavailable | ||
| 100 | Data unavailable | ||
| Doxorubicin | 0.1 | 85.3 ± 4.2 | 0.98 |
| 1 | 48.7 ± 3.5 | ||
| 10 | 15.2 ± 2.1 | ||
| 50 | 5.6 ± 1.3 | ||
| 100 | 2.1 ± 0.8 |
Proposed Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[7][8][9][10]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or a positive control (e.g., Doxorubicin) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Potential Signaling Pathway: Induction of Apoptosis
A common mechanism of anticancer compounds is the induction of apoptosis (programmed cell death). Future studies could explore if this compound activates the intrinsic (mitochondrial) or extrinsic apoptosis pathways.
Cardioprotective Effects
Hypothetical Experimental Data:
The cardioprotective potential of this compound could be evaluated in an animal model of ischemia-reperfusion (I/R) injury. The following table illustrates a hypothetical comparison of cardiac function and tissue damage markers.
| Group | Treatment | Infarct Size (% of AAR) | LVDP (mmHg) | +dP/dt (mmHg/s) |
| Sham | Vehicle | 0 | 110 ± 8 | 2500 ± 200 |
| I/R Control | Vehicle | 45 ± 5 | 65 ± 6 | 1300 ± 150 |
| This compound | 10 mg/kg | Data unavailable | Data unavailable | Data unavailable |
| 20 mg/kg | Data unavailable | Data unavailable | Data unavailable | |
| Verapamil | 5 mg/kg | 25 ± 4 | 85 ± 7 | 1800 ± 180 |
AAR: Area at Risk; LVDP: Left Ventricular Developed Pressure; +dP/dt: Maximum rate of pressure increase.
Proposed Experimental Protocol: Langendorff Perfused Heart Model
The Langendorff apparatus is a classic ex vivo method for studying cardiac physiology and pharmacology.[11][12][13][14]
-
Heart Isolation: A rat heart is rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused with Krebs-Henseleit buffer at a constant pressure.
-
Stabilization: The heart is allowed to stabilize for a period (e.g., 20 minutes).
-
Ischemia: Global ischemia is induced by stopping the perfusion for a set duration (e.g., 30 minutes).
-
Reperfusion: Perfusion is restored for a period (e.g., 60 minutes).
-
Treatment: this compound or a reference drug can be administered before ischemia (pre-conditioning) or at the onset of reperfusion.
-
Data Collection: Hemodynamic parameters (LVDP, +dP/dt) are continuously recorded. At the end of the experiment, the heart is sectioned and stained (e.g., with TTC) to determine the infarct size.
Potential Experimental Workflow
Conclusion and Future Perspectives
This compound represents an intriguing but currently understudied natural product. The rich ethnopharmacological history and documented bioactivities of Saussurea lappa provide a strong rationale for the systematic investigation of its individual chemical constituents. The experimental frameworks and hypothetical data presented in this guide are intended to serve as a roadmap for researchers to explore the therapeutic potential of this compound. Future studies should focus on isolating sufficient quantities of this compound for comprehensive in vitro and in vivo testing. Elucidation of its mechanisms of action, particularly its effects on key signaling pathways, will be crucial in determining its potential as a novel therapeutic agent. The scientific community is encouraged to undertake these investigations to unlock the potential of this promising natural compound.
References
- 1. [Chemical constituents from a portion of ethanolicextract of Saussurea lappa roots] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conservation Status and Therapeutic Potential of Saussurea lappa: An Overview [scirp.org]
- 4. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. cetjournal.it [cetjournal.it]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cardioprotective effect of lycopene in the experimental model of myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of cardioprotective effect of aqueous extract of Allium cepa Linn. bulb on isoprenaline-induced myocardial injury in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Ascleposide E in a Laboratory Setting
Disclaimer: This document provides guidance on the proper disposal of Ascleposide E based on general best practices for hazardous chemical waste. As no specific Safety Data Sheet (SDS) for this compound is readily available, these procedures assume the compound may be toxic and should be handled with care. All laboratory personnel must consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines.
This compound, a steroidal glycoside, requires careful handling and disposal due to the potential for toxicity inherent in this class of compounds. To ensure the safety of laboratory personnel and the protection of the environment, a stringent disposal protocol is necessary. The recommended approach is to treat all this compound waste as cytotoxic hazardous waste, mandating disposal through high-temperature incineration by a certified hazardous waste management service.
I. Personal Protective Equipment (PPE) and Handling
Prior to handling this compound in any form (pure compound, solutions, or contaminated materials), all personnel must be equipped with the appropriate personal protective equipment (PPE). This is the first line of defense against accidental exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Gloves | Nitrile, double-layered recommended | Prevents skin contact. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from splashes and aerosols. |
| Lab Coat | Full-length, buttoned | Protects clothing and skin from contamination. |
| Respiratory | N95 or higher rated respirator | Required when handling the powder outside of a certified fume hood to prevent inhalation. |
II. Step-by-Step Disposal Protocol
The following step-by-step protocol outlines the process for the safe segregation, containment, and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to prevent accidental mixing with other waste streams and to ensure compliant disposal.
-
Solid Waste: All non-sharp solid materials that have come into contact with this compound, such as contaminated gloves, bench paper, weighing boats, and vials, must be collected in a designated container for cytotoxic solid waste. This container is often color-coded purple to signify cytotoxic hazards.
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, leak-proof, and shatter-resistant container clearly labeled for cytotoxic liquid waste. This container should be kept in secondary containment to mitigate spills.
-
Sharps Waste: Any sharp items, including needles, syringes, pipette tips, and broken glassware contaminated with this compound, must be placed into a puncture-proof sharps container designated for cytotoxic waste.
Step 2: Container Labeling
Accurate and clear labeling of all waste containers is a regulatory requirement and essential for safe handling by waste management personnel.
All this compound waste containers must be labeled with:
-
The words "Hazardous Waste" and "Cytotoxic"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic")
-
The accumulation start date
-
The name and contact information of the principal investigator or laboratory
Step 3: Waste Storage
Designated and secure storage of hazardous waste is crucial to prevent unauthorized access and accidental spills.
-
Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure all containers are tightly sealed when not in use.
-
Do not store cytotoxic waste with other incompatible chemical waste.
Step 4: Final Disposal
The final disposal of this compound must be conducted by a licensed hazardous waste management company.
-
Contact your institution's EHS department to schedule a pickup of the cytotoxic waste.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
-
The required method of destruction for cytotoxic waste is high-temperature incineration .
III. Decontamination Procedures
In the event of a spill or for the routine cleaning of contaminated surfaces and equipment, the following decontamination steps should be followed.
-
Initial Cleaning: Gently wipe the contaminated surface with a disposable absorbent material soaked in a laboratory-grade detergent solution.
-
Chemical Deactivation (with EHS approval): For some cytotoxic compounds, a subsequent wipe-down with a deactivating agent such as a dilute sodium hypochlorite (B82951) solution (bleach) may be recommended. However, the efficacy of this for this compound is unknown. Always consult with and gain approval from your EHS department before attempting chemical deactivation.
-
Final Rinse: If applicable, rinse the surface with water.
-
Waste Disposal: All materials used for decontamination (wipes, gloves, etc.) must be disposed of as solid cytotoxic waste.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling Ascleposide E
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Ascleposide E. Given the limited specific safety data available for this compound, it is prudent to handle it as a potent cytotoxic compound, adhering to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against exposure to cytotoxic compounds. All personnel handling this compound must be trained in the correct use of PPE.
| PPE Component | Specification |
| Gloves | Double gloving with chemotherapy-rated gloves is required. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs. Gowns should be designated for cytotoxic use. |
| Eye Protection | Chemical safety goggles or a full-face shield must be worn to protect against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of the compound or when there is a risk of aerosol generation. |
| Shoe Covers | Disposable shoe covers should be worn in areas where this compound is handled and removed before exiting the designated area. |
Operational Plan: Handling and Preparation
All handling of this compound should occur within a designated controlled area. Access to this area should be restricted to authorized personnel who have received specific training on handling cytotoxic agents.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials. The Society of Hospital Pharmacists of Australia (SHPA) recommends that cytotoxic drugs should be stored in separate, clearly marked storage areas, including refrigerated areas.[1]
Preparation:
-
All manipulations of this compound, including weighing, reconstituting, and diluting, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the product and the personnel.
-
Use disposable, plastic-backed absorbent pads on the work surface of the BSC to contain any potential spills.
-
Utilize Luer-Lok syringes and closed-system drug-transfer devices (CSTDs) to minimize the risk of leaks and aerosol generation during transfers.
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
Waste Segregation and Disposal:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant cytotoxic sharps container.
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other solid materials must be disposed of in clearly labeled, leak-proof, and sealed cytotoxic waste bags or containers.
-
Liquid Waste: Unused solutions or contaminated liquids should be collected in a designated, sealed, and shatter-resistant container. Do not dispose of liquid cytotoxic waste down the drain.
-
All cytotoxic waste containers must be clearly labeled with the cytotoxic hazard symbol.
Decontamination and Spill Management
Regular cleaning and immediate decontamination of any spills are critical to maintaining a safe working environment.
Routine Cleaning:
-
At the end of each work session, decontaminate all surfaces within the BSC and the general work area.
-
Use a two-step cleaning process: first with a deactivating agent (e.g., a solution of sodium hypochlorite), followed by a cleaning agent (e.g., 70% isopropyl alcohol) to remove the deactivating agent's residue.
Spill Management: A spill kit specifically for cytotoxic agents must be readily available in all areas where this compound is handled. The contents should include appropriate PPE, absorbent materials, and cleaning agents.
Small Spills (less than 5 mL or 5 g):
-
Restrict access to the spill area.
-
Don appropriate PPE from the spill kit.
-
Carefully absorb the spill with absorbent pads, working from the outside in.
-
Clean the area with a decontaminating agent, followed by a thorough rinse with water.[2]
-
Dispose of all contaminated materials in the cytotoxic waste container.
Large Spills (more than 5 mL or 5 g):
-
Evacuate the area immediately and restrict access.
-
Alert the designated emergency response team.
-
Cleanup should be performed by trained personnel wearing appropriate respiratory protection in addition to standard PPE.
-
Follow the institutional protocol for large cytotoxic spills.
Experimental Protocols
Due to the lack of specific published experimental protocols for this compound, a general protocol for an in vitro cytotoxicity assay, commonly used for cytotoxic compounds, is provided below. This protocol can be adapted to assess the cytotoxic effects of this compound on various cancer cell lines.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the measurement of cell viability based on the metabolic activity of the cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined.
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of this compound using an MTT assay.
Signaling Pathway for Apoptosis Induction by a Cytotoxic Compound
While the specific mechanism of this compound is not yet fully elucidated, many cytotoxic compounds exert their effects by inducing apoptosis (programmed cell death). The following diagram illustrates a simplified, common signaling pathway for apoptosis.
Caption: A simplified diagram of the extrinsic and intrinsic pathways of apoptosis that can be induced by a cytotoxic compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
